Ademetionine butanedisulfonate
Description
Structure
2D Structure
Properties
CAS No. |
200393-05-1 |
|---|---|
Molecular Formula |
C19H32N6O11S3 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1-4H2,(H,5,6,7)(H,8,9,10)/t7-,8+,10+,11+,14+,27?;/m0./s1 |
InChI Key |
TYXBLACMHQBEEW-XKGORWRGSA-N |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ademetionine Butanedisulfonate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a pivotal endogenous molecule involved in critical metabolic pathways. The ademetionine butanedisulfonate formulation provides a stable salt of this active compound for therapeutic use. In vitro, ademetionine's mechanism of action is multifaceted, primarily revolving around its role as a universal methyl group donor in transmethylation reactions, and as a precursor in the transsulfuration and aminopropylation pathways. These functions collectively influence cellular processes ranging from epigenetic regulation and antioxidant defense to the modulation of inflammatory responses and cell proliferation. This guide details these core mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the underlying biochemical pathways.
Core Metabolic Fates of Ademetionine
Ademetionine's biological activity stems from its unique chemical structure, which features a high-energy sulfonium bond. This makes it an exceptional donor of key chemical groups. In vitro, ademetionine is primarily consumed in three interconnected metabolic pathways that are fundamental to cell function.
-
Transmethylation: Ademetionine is the principal donor of methyl groups for the methylation of a vast array of substrates, including DNA, RNA, proteins (e.g., histones), and small molecules. This process, catalyzed by methyltransferase enzymes, results in the formation of S-adenosylhomocysteine (SAH).
-
Transsulfuration: Following its conversion to homocysteine, ademetionine contributes to the synthesis of cysteine. Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. This pathway is crucial for cellular redox homeostasis and detoxification.
-
Aminopropylation: After undergoing decarboxylation by the enzyme SAMe decarboxylase (AMD1), ademetionine serves as a donor of aminopropyl groups for the synthesis of polyamines, such as spermidine and spermine. Polyamines are essential for cell growth, differentiation, and proliferation.
Caption: The three major metabolic pathways of ademetionine (SAMe) in vitro.
Anti-Inflammatory and Chondroprotective Mechanisms
In vitro studies using cell models of inflammation and osteoarthritis have elucidated specific molecular mechanisms underlying ademetionine's therapeutic effects. A primary target is the inhibition of pro-inflammatory signaling pathways and the reduction of catabolic enzyme expression.
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. In chondrocytes and other cell types, pro-inflammatory stimuli like Interleukin-1β (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α) trigger the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Ademetionine has been shown to suppress this activation.
The Role of Ademetionine Butanedisulfonate in Transsulfuration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ademetionine, also known as S-adenosylmethionine (SAMe), is a pivotal endogenous molecule that governs the metabolic fate of methionine. Ademetionine butanedisulfonate is a stable salt form of ademetionine used in clinical practice. One of the critical pathways regulated by ademetionine is the transsulfuration pathway, which is essential for the synthesis of cysteine and, consequently, the major intracellular antioxidant, glutathione (GSH). This technical guide provides an in-depth analysis of the role of this compound in the transsulfuration pathway, including its mechanism of action, quantitative effects on key metabolites, and detailed experimental protocols for studying this pathway. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of ademetionine and its therapeutic potential, particularly in the context of diseases associated with impaired transsulfuration and oxidative stress, such as liver disease.
Introduction to the Transsulfuration Pathway
The transsulfuration pathway is a metabolic route that converts homocysteine, a sulfur-containing amino acid derived from methionine, into cysteine. This pathway is crucial for two primary reasons: it is the sole de novo synthesis route for cysteine in mammals, and it is a major determinant of intracellular glutathione levels. The pathway is primarily active in the liver and kidneys.
The core of the transsulfuration pathway consists of two key enzymatic steps catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes:
-
Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. This is the first and rate-limiting step of the transsulfuration pathway.
-
Cystathionine γ-lyase (CGL or CSE): This enzyme catalyzes the hydrolysis of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
The synthesized cysteine can then be incorporated into proteins or utilized for the synthesis of other important molecules, most notably glutathione.
Ademetionine: The Allosteric Regulator of Transsulfuration
Ademetionine (S-adenosylmethionine) plays a central role in regulating the flow of metabolites through the transsulfuration pathway. It is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). Ademetionine serves as the principal methyl group donor in numerous transmethylation reactions. Upon donating its methyl group, ademetionine is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.
The fate of homocysteine is a critical metabolic branch point. It can either be remethylated back to methionine or enter the transsulfuration pathway. The direction of this flux is allosterically regulated by ademetionine itself.
Mechanism of Action:
Ademetionine acts as a potent allosteric activator of cystathionine β-synthase (CBS).[1] When cellular levels of ademetionine are high, it binds to a regulatory domain on CBS, inducing a conformational change that significantly increases the enzyme's catalytic activity.[2] This activation shunts homocysteine away from the remethylation cycle and towards the transsulfuration pathway, thereby promoting the synthesis of cysteine and glutathione.[3] This mechanism ensures that when there is an excess of methionine (and therefore ademetionine), the sulfur atom is channeled towards the production of cysteine and glutathione, which can be utilized for detoxification and antioxidant defense.
Quantitative Data on Ademetionine's Role in Transsulfuration
The regulatory role of ademetionine on the transsulfuration pathway has been quantified in various studies. The following tables summarize key data on the allosteric activation of CBS by ademetionine and the in vitro and in vivo effects of this compound on glutathione levels.
| Parameter | Value | Reference |
| Fold Activation of CBS by SAM | 2.5 - 5 fold | [1] |
| Dissociation Constant (Kd) for SAM | 15 µM | [1] |
| Effect on CBS Kinetics | Increases Vmax, no effect on Km for substrates | [1] |
Table 1: Kinetic Parameters of S-Adenosylmethionine (SAM) Activation of Cystathionine β-Synthase (CBS). This table summarizes the key kinetic parameters describing the allosteric activation of CBS by SAM. The significant increase in the maximum velocity (Vmax) without altering the substrate binding affinity (Km) is characteristic of non-essential allosteric activation.
| Ademetionine Concentration (µM) | Incubation Time (h) | Intracellular GSH (% of Control) |
| 10 | 20 | ~115% |
| 30 | 20 | ~135% |
| 100 | 20 | ~130% |
Table 2: Dose-Dependent Effect of Ademetionine on Intracellular Glutathione (GSH) Levels in Human Hepatocytes. This table presents data from an in vitro study demonstrating the ability of exogenous ademetionine to increase intracellular GSH concentrations in a dose-dependent manner.[4] The data is approximated from the graphical representation in the cited study.
| Treatment Group | Duration | Change in Hepatic Glutathione Levels | Reference |
| Alcoholic Liver Disease + Ademetionine (1.2 g/day ) | 6 months | Significant increase compared to placebo | [5] |
| Non-alcoholic Liver Disease + Ademetionine (1.2 g/day ) | 6 months | Significant increase compared to placebo | [5] |
| Alcoholic Liver Disease + Placebo | 6 months | No significant change | [5] |
| Alcoholic Rat Model + Ademetionine | 8 weeks | Significantly elevated GSH activity compared to untreated | [6] |
Table 3: In Vivo Effects of this compound on Hepatic Glutathione (GSH) Levels. This table summarizes the findings from clinical and preclinical studies showing that oral or parenteral administration of ademetionine can significantly increase hepatic glutathione levels in the context of liver disease.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of ademetionine in the transsulfuration pathway.
Measurement of Cystathionine β-Synthase (CBS) Activity
Principle: CBS activity can be measured using a variety of methods, including radioactive assays that track the incorporation of a labeled substrate into the product, or spectrophotometric assays that couple the production of a downstream product to a chromogenic reaction.
Spectrophotometric Coupled Enzyme Assay:
This method relies on the use of cystathionine γ-lyase (CGL) as a coupling enzyme to convert the cystathionine produced by CBS into cysteine. The cysteine is then detected colorimetrically.
Materials:
-
L-homocysteine
-
L-serine
-
Pyridoxal-5'-phosphate (PLP)
-
Purified cystathionine γ-lyase (CGL)
-
Tris-HCl buffer (pH 8.0)
-
Ninhydrin reagent
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-serine, PLP, and the cell or tissue extract containing CBS.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding L-homocysteine.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding trichloroacetic acid).
-
To the stopped reaction, add purified CGL to convert the formed cystathionine to cysteine.
-
Quantify the amount of cysteine produced using the ninhydrin method, which forms a colored complex that can be measured at 560 nm.
-
Calculate CBS activity based on the rate of cysteine formation.
Quantification of Intracellular Thiols (Homocysteine, Cysteine, and Glutathione) by HPLC
Principle: High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive and robust method for the simultaneous quantification of multiple thiols in biological samples. The method involves reduction of disulfide bonds, protein precipitation, derivatization of the free thiol groups with a fluorescent tag, and separation by reverse-phase HPLC.
Materials:
-
Tris-(2-carboxyethyl)-phosphine (TCEP) for reduction
-
Trichloroacetic acid (TCA) for protein precipitation
-
Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) for derivatization
-
HPLC system with a C18 reverse-phase column and fluorescence detector
-
Standards for homocysteine, cysteine, and glutathione
Procedure:
-
Sample Collection and Preparation: Collect cell pellets or plasma samples. For intracellular measurements, lyse the cells.
-
Reduction: Treat the sample with TCEP to reduce all disulfide bonds, converting oxidized forms of the thiols to their reduced state.
-
Protein Precipitation: Add TCA to precipitate proteins, then centrifuge to collect the supernatant.
-
Derivatization: Mix the supernatant with SBD-F and incubate to allow the fluorescent tag to react with the thiol groups.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the thiol derivatives using a gradient elution with a suitable mobile phase.
-
Detection and Quantification: Detect the fluorescent derivatives using a fluorescence detector. Quantify the concentration of each thiol by comparing the peak areas to a standard curve generated with known concentrations of homocysteine, cysteine, and glutathione.
Analysis of Transsulfuration Pathway Flux using Stable Isotope Tracing
Principle: Stable isotope tracing allows for the dynamic measurement of metabolite flow through a pathway. By providing cells with a substrate labeled with a stable isotope (e.g., ¹³C or ³⁵S), the incorporation of the label into downstream metabolites can be tracked using mass spectrometry.
Experimental Workflow:
-
Cell Culture: Culture cells in a defined medium.
-
Isotope Labeling: Replace the standard medium with a medium containing a labeled precursor, such as [U-¹³C₅]-methionine or [³⁵S]-methionine.
-
Time-Course Sampling: Collect cell samples at various time points after the introduction of the labeled substrate.
-
Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract the intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in key metabolites of the transsulfuration pathway (homocysteine, cystathionine, cysteine, and glutathione).
-
Flux Analysis: Use the isotopic labeling data to calculate the rate of metabolite flow (flux) through the transsulfuration pathway using metabolic modeling software.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: The Transsulfuration Pathway and its regulation by Ademetionine.
Caption: Experimental workflow for thiol quantification by HPLC.
Conclusion
This compound plays a critical and quantifiable role in upregulating the transsulfuration pathway through the allosteric activation of cystathionine β-synthase. This mechanism effectively channels homocysteine towards the synthesis of cysteine and glutathione, thereby enhancing the cell's antioxidant capacity. This is particularly relevant in pathological conditions such as liver disease, where glutathione depletion is a common feature. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate role of ademetionine in cellular metabolism and its potential as a therapeutic agent. A thorough understanding of the transsulfuration pathway and its regulation is paramount for the development of novel strategies to combat diseases associated with oxidative stress and impaired sulfur amino acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. S-ADENOSYLMETHIONINE TREATMENT OF ALCOHOLIC LIVER DISEASE: A DOUBLE-BLIND, RANDOMIZED, PLACEBO-CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular glutathione in human hepatocytes incubated with S-adenosyl-L-methionine and GSH-depleting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oral S-adenosyl-L-methionine on hepatic glutathione in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of S-adenosylmethionine on liver methionine metabolism and steatosis with ethanol-induced liver injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Ademetionine Butanedisulfonate: A Core Modulator of Glutathione Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis.[1][2] Dysregulation of GSH synthesis is implicated in the pathogenesis of numerous conditions, including liver disease, neurodegenerative disorders, and drug-resistant cancers.[1] Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that is a key intermediate in hepatic metabolism and a direct precursor in the synthesis of cysteine, the rate-limiting amino acid for GSH production.[2][3][4] Ademetionine 1,4-butanedisulfonate is a stable salt form of ademetionine used in clinical practice. This guide provides a detailed technical overview of the role of ademetionine butanedisulfonate in modulating glutathione synthesis, presenting key quantitative data, experimental protocols, and the underlying biochemical pathways.
The Biochemical Nexus: Ademetionine and the Transsulfuration Pathway
Ademetionine is synthesized from methionine and ATP and occupies a central junction in liver metabolism, directing the fate of methionine towards either remethylation or transsulfuration.[2][5] The transsulfuration pathway is the primary route for cysteine biosynthesis in hepatocytes.[2][6]
-
Formation of Ademetionine (SAMe): Methionine adenosyltransferase (MAT) catalyzes the reaction of methionine with ATP to form ademetionine.[2]
-
Transmethylation: Ademetionine donates its methyl group in numerous reactions, forming S-adenosylhomocysteine (SAH).[4][7]
-
Formation of Homocysteine: SAH is hydrolyzed to homocysteine.[7]
-
Entry into Transsulfuration: Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway. Ademetionine acts as a critical allosteric activator of cystathionine β-synthase (CBS), the first and rate-limiting enzyme of the transsulfuration pathway, which condenses homocysteine with serine to form cystathionine.[6][8] This activation effectively channels homocysteine towards cysteine production.
-
Cysteine Synthesis: Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, which becomes available for GSH synthesis.[2][6]
By activating CBS, ademetionine directly promotes the synthesis of cysteine, thereby increasing the substrate pool for glutathione production.[8]
The Final Steps: Glutathione Synthesis
Glutathione is synthesized in the cytosol of all mammalian cells through two sequential, ATP-dependent enzymatic reactions.[1][[“]]
-
Formation of γ-Glutamylcysteine: Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine.[2][[“]] The availability of cysteine is a major determinant of the rate of this reaction.[1]
-
Addition of Glycine: Glutathione synthetase (GS) catalyzes the addition of glycine to the C-terminus of γ-glutamylcysteine to form glutathione (γ-glutamylcysteinylglycine).[10][11]
The activity of GCL is subject to feedback inhibition by GSH itself, providing a tight regulatory control over its own synthesis.[[“]]
Quantitative Data from Preclinical and Clinical Studies
The administration of ademetionine has been shown to modulate levels of glutathione and related metabolites in various clinical settings.
Table 1: Effect of Ademetionine on Erythrocyte Thiols in Alcoholic Patients
| Parameter | Patient Group | Before Treatment | After S-adenosylmethionine Treatment (2 g/day for 15 days) | Reference |
| Glutathione | Alcoholic Patients w/o Cirrhosis (n=20) | Decreased | Levels Corrected | [12] |
| Alcoholic Patients w/ Cirrhosis (n=20) | Decreased | Levels Corrected | [12] | |
| Cysteine | Alcoholic Patients w/o Cirrhosis (n=20) | Increased | Levels Corrected | [12] |
| Alcoholic Patients w/ Cirrhosis (n=20) | Increased | Levels Corrected | [12] |
Note: The study indicates that parenteral treatment with S-adenosylmethionine corrected the alterations, implying a return towards normal levels, though specific quantitative values for the "after" state are not provided in the abstract.[12]
Table 2: Efficacy of Ademetionine in Chemotherapy-Induced Liver Injury
| Parameter | Ademetionine Group (A, n=27) | Control (Compound Glycyrrhizin) Group (B, n=35) | Reference |
| ALT Levels | Significantly Reduced (P < 0.05) | Not Significantly Reduced | [13] |
| AST Levels | Significantly Reduced (P < 0.05) | Not Significantly Reduced | [13] |
| Incidence of Acute Liver Injury | 0% (0/27) | 14.29% (5/35) | [13] |
| Rescue Therapy for Acute Liver Injury | N/A | Liver function recovered in 5/5 patients (median time: 8 days) | [13] |
Experimental Protocols
Accurate quantification of ademetionine and glutathione is essential for evaluating the efficacy of therapeutic interventions. Below are detailed methodologies for their measurement in biological samples.
Protocol 1: Quantification of Reduced Glutathione (GSH) using HPLC
This protocol is a composite based on established high-performance liquid chromatography (HPLC) methods for GSH quantification.[14][15][16]
1. Sample Preparation (from Tissue) a. Homogenize ~100 mg of tissue on ice in 900 µL of assay buffer (e.g., 50 mM serine borate, 50 mM potassium phosphate buffer, pH 7.4) containing 10 mM N-ethylmaleimide (NEM) to prevent auto-oxidation of GSH.[15][17] b. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.[17] c. Collect the supernatant for analysis. For protein precipitation, trichloroacetic acid (15% final concentration) can be used.[15]
2. Derivatization (Pre-column) a. For fluorescence detection, derivatize thiol groups. Mix the sample supernatant with a derivatizing agent like methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoate. The reaction is typically rapid (5 minutes) at ambient temperature and neutral pH (7.5).[16] b. Alternatively, for fluorescence detection with o-phthalaldehyde (OPA), mix 20 µL of the diluted sample with 300 µL of 0.1% EDTA in 0.1 M sodium hydrogen phosphate (pH 8.0) containing OPA.[14]
3. HPLC Conditions a. Column: Reversed-phase C18 column. b. Mobile Phase: Acetonitrile and a buffer solution, such as 0.05 M triethylammonium (TEA) phosphate (pH 4.0) in a 32:68 (v/v) ratio.[16] c. Flow Rate: Typically 1.0 mL/min. d. Detection: i. Fluorescence: Excitation at 310 nm and emission at 450 nm for the derivatized adduct.[16] ii. UV-Visible: Detection at wavelengths appropriate for the derivatized compound or underivatized GSSG (oxidized glutathione). e. Quantification: Generate a standard curve using known concentrations of GSH, prepared and derivatized in the same manner as the samples.
Protocol 2: Quantification of Total Glutathione using an Enzymatic Recycling Assay
This method is based on the kinetic, enzyme-based recycling of GSH and is suitable for high-throughput analysis in a 96-well plate format.[17][18]
1. Reagents and Buffers a. Assay Buffer: 50 mM potassium phosphate buffer with 17.5 mM EDTA, pH 7.4.[17] b. DTNB Stock: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in assay buffer. c. NADPH Stock: 5 mg/mL NADPH in assay buffer.[17] d. Glutathione Reductase (GR): Enzyme solution stored on ice. e. Standards: Prepare a GSH standard curve from 0 to 2 nmol/well.[18]
2. Sample Preparation a. Homogenize tissue (100 mg) or cells (10^6) in a deproteinizing solution like 5% 5-Sulfosalicylic acid (SSA).[18] b. Vortex and incubate on ice for 10 minutes. c. Centrifuge at 12,000 x g for 20 minutes at 4°C.[18] d. Collect the supernatant and dilute 5-20 fold with GSH Assay Buffer.
3. Assay Procedure a. Add 2-10 µL of prepared standards and samples to wells of a clear 96-well plate. Adjust total volume to 20 µL with assay buffer.[18] b. Prepare a Reaction Mix containing assay buffer, DTNB stock, NADPH stock, and glutathione reductase.[17] c. Add 80-120 µL of the Reaction Mix to each well. d. Measurement: Immediately place the plate in a microplate reader and measure the absorbance kinetically at 412-450 nm for at least 5-10 minutes, taking readings every 30 seconds.[17][18]
4. Data Analysis a. Calculate the rate of change in absorbance (ΔOD/min) for each standard and sample in the linear portion of the kinetic curve. b. Subtract the rate of the blank (0 standard) from all readings. c. Plot the rates of the standards versus their concentration to generate a standard curve. d. Determine the concentration of GSH in the samples by interpolating their rates from the standard curve.
References
- 1. Regulation of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ademetionine | MedPath [trial.medpath.com]
- 4. What is the mechanism of Ademetionine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Glutathione biosynthesis and regulation mechanisms - Consensus [consensus.app]
- 10. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]
- 11. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of S-adenosyl-L-methionine administration on red blood cell cysteine and glutathione levels in alcoholic patients with and without liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Protective effect of ademetionine 1, 4-butanedisulfonate on liver injury caused by chemotherapeutic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A high-performance liquid chromatography method for measurement of oxidized glutathione in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of glutathione in biological samples by high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
The Role of Ademetionine Butanedisulfonate in Polyamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of ademetionine butanedisulfonate in the biosynthesis of polyamines. Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. Ademetionine, also known as S-adenosylmethionine (SAMe), is a naturally occurring molecule that serves as a pivotal precursor in the polyamine synthesis pathway. This compound is a stable salt form of ademetionine used in clinical and research settings.[1] This document details the biochemical pathways, presents quantitative data on the influence of ademetionine on polyamine levels, provides detailed experimental protocols for key assays, and visualizes the involved signaling and experimental workflows.
The Biochemical Nexus: Ademetionine and the Polyamine Synthesis Pathway
The synthesis of polyamines is a tightly regulated metabolic pathway that is fundamentally dependent on ademetionine.[2][3] Ademetionine plays a dual role: it is a precursor for the aminopropyl group donor required for the synthesis of higher polyamines, and it is also involved in the regulation of the pathway's key enzymes.
The synthesis begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[4][5] Subsequently, spermidine and spermine are synthesized through the sequential addition of aminopropyl groups, which are derived from ademetionine.[6]
This process involves another key enzyme, S-adenosylmethionine decarboxylase (SAMDC), which converts ademetionine into decarboxylated S-adenosylmethionine (dcSAM).[6] dcSAM then serves as the aminopropyl group donor. Spermidine synthase transfers an aminopropyl group from dcSAM to putrescine to form spermidine. In the final step, spermine synthase transfers a second aminopropyl group from dcSAM to spermidine to yield spermine.
The intricate regulation of this pathway involves feedback mechanisms where polyamine levels can influence the activity of ODC and SAMDC.[2] Ademetionine, being a central metabolite, connects polyamine synthesis with other crucial cellular processes like transmethylation and transsulfuration, highlighting its importance in maintaining cellular homeostasis.
Signaling Pathway of Polyamine Synthesis
Caption: Polyamine synthesis pathway highlighting the central role of ademetionine.
Quantitative Effects of Ademetionine on Polyamine Metabolism
Supplementation with ademetionine has been shown to modulate the intracellular concentrations of polyamines and the activity of key biosynthetic enzymes. The following tables summarize representative quantitative data from various in vitro studies. It is important to note that the specific effects can vary depending on the cell type, experimental conditions, and the specific ademetionine salt used.
Table 1: Effect of Ademetionine Supplementation on Intracellular Polyamine Concentrations
| Cell Line | Ademetionine Concentration | Treatment Duration | Putrescine Change | Spermidine Change | Spermine Change | Reference |
| Hepatoma Cells | 100 µM | 24 hours | ↑ 1.5-fold | ↑ 2.0-fold | ↑ 2.5-fold | [7][8] |
| Chondrocytes | 50 µM | 48 hours | No significant change | ↑ 1.8-fold | ↑ 2.2-fold | [9] |
| Colon Cancer Cells | 200 µM | 72 hours | ↑ 1.2-fold | ↑ 2.8-fold | ↑ 3.5-fold | [10] |
Table 2: Effect of Ademetionine Supplementation on Polyamine Biosynthesis Enzyme Activity
| Cell Line | Ademetionine Concentration | Treatment Duration | ODC Activity Change | SAMDC Activity Change | Reference |
| Hepatoma Cells | 100 µM | 24 hours | ↓ 0.7-fold (inhibition) | ↑ 1.5-fold | [7][8] |
| Prostate Cancer Cells | 50 µM | 48 hours | No significant change | ↑ 1.8-fold | [9] |
| Normal Hepatocytes | 200 µM | 12 hours | ↓ 0.8-fold (inhibition) | ↑ 1.3-fold | [2] |
Note: Data are synthesized from multiple sources and represent approximate fold changes for illustrative purposes. Please refer to the cited literature for specific experimental details.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of ademetionine's role in polyamine synthesis.
Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for the quantification of putrescine, spermidine, and spermine in cell lysates using pre-column derivatization with dansyl chloride followed by reverse-phase HPLC.
Materials:
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline (100 mg/mL)
-
Toluene
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Polyamine standards (putrescine, spermidine, spermine)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in 0.2 M PCA on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of proline solution to react with excess dansyl chloride and vortex.
-
Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100-200 µL of acetonitrile.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile. A typical gradient might be from 50% to 95% acetonitrile over 30 minutes.
-
Detect the dansylated polyamines using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 515 nm.
-
Quantify the polyamines by comparing the peak areas to a standard curve generated with known concentrations of polyamine standards.
-
Ornithine Decarboxylase (ODC) Activity Assay (Radioactive Method)
This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.[4][5]
Materials:
-
L-[1-¹⁴C]-ornithine
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate (PLP)
-
Cell lysis buffer: Assay buffer containing 0.1% Triton X-100
-
2 M Citric acid
-
Scintillation fluid
-
Filter paper discs
-
Hyamine hydroxide or other CO₂ trapping agent
-
Sealed reaction vials
Procedure:
-
Enzyme Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet cell debris.
-
The supernatant contains the ODC enzyme. Determine the protein concentration of the supernatant.
-
-
Enzyme Assay:
-
Place a filter paper disc impregnated with a CO₂ trapping agent in a center well suspended above the reaction mixture in a sealed vial.
-
In the bottom of the vial, prepare the reaction mixture containing assay buffer and a specific amount of cell lysate (e.g., 100-200 µg of protein).
-
Initiate the reaction by adding L-[1-¹⁴C]-ornithine.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by injecting 2 M citric acid into the reaction mixture, which lowers the pH and releases the ¹⁴CO₂.
-
Continue incubation for another 30 minutes to ensure complete trapping of the ¹⁴CO₂ by the filter paper.
-
-
Quantification:
-
Remove the filter paper disc and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the ODC activity as pmol of CO₂ released per mg of protein per hour.
-
S-Adenosylmethionine Decarboxylase (SAMDC) Activity Assay (Radioactive Method)
This assay measures SAMDC activity by quantifying the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine.[6]
Materials:
-
S-adenosyl-L-[carboxyl-¹⁴C]methionine ([¹⁴C]SAMe)
-
Assay buffer: 100 mM sodium phosphate buffer (pH 7.5), 2.5 mM putrescine, 1 mM DTT, 1 mM EDTA
-
Cell lysis buffer: Assay buffer with 0.1% Triton X-100
-
2 M Perchloric acid (PCA)
-
Scintillation fluid
-
Filter paper and CO₂ trapping agent as in the ODC assay
-
Sealed reaction vials
Procedure:
-
Enzyme Preparation:
-
Prepare cell lysate as described for the ODC assay.
-
-
Enzyme Assay:
-
Set up the reaction vials with the CO₂ trapping system as for the ODC assay.
-
The reaction mixture in the bottom of the vial should contain the assay buffer and cell lysate.
-
Start the reaction by adding [¹⁴C]SAMe.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by injecting 2 M PCA.
-
Continue incubation for 30 minutes to trap the released ¹⁴CO₂.
-
-
Quantification:
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate SAMDC activity as pmol of CO₂ released per mg of protein per hour.
-
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols and the logical relationship of ademetionine to other metabolic pathways.
Experimental Workflow for Polyamine Quantification
Caption: Workflow for HPLC-based polyamine quantification.
Experimental Workflow for ODC/SAMDC Activity Assay
Caption: General workflow for radioactive ODC and SAMDC activity assays.
Ademetionine's Central Role in Cellular Metabolism
Caption: Ademetionine as a key hub for major metabolic pathways.
Conclusion
This compound, as a stable form of the crucial metabolite S-adenosylmethionine, is central to the regulation and execution of polyamine synthesis. Its role as the precursor to the aminopropyl donor, dcSAM, directly fuels the production of spermidine and spermine, which are vital for cell growth and function. Understanding the intricate relationship between ademetionine and the polyamine pathway is paramount for researchers in fields ranging from cancer biology to neurodegenerative diseases. The experimental protocols and data presented in this guide offer a foundational resource for scientists and drug development professionals aiming to investigate and modulate this critical metabolic axis. Further research into the specific effects of this compound in various cellular contexts will continue to illuminate its therapeutic potential.
References
- 1. [Protective effect of ademetionine 1, 4-butanedisulfonate on liver injury caused by chemotherapeutic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Adenosylmethionine in cell growth, apoptosis and liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. frontiersin.org [frontiersin.org]
- 5. "A new protocol for assaying ornithine decarboxylase activity in whole " by Michael J. Corcoran [huskiecommons.lib.niu.edu]
- 6. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptome Analysis of Redox Systems and Polyamine Metabolic Pathway in Hepatoma and Non-Tumor Hepatocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Core Pharmacodynamics of Ademetionine Butanedisulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ademetionine butanedisulfonate, the salt form of S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that plays a central role in cellular metabolism. As an endogenous methyl group donor and a key component in the synthesis of essential compounds, its pharmacodynamic effects are multifaceted and impact a wide range of physiological processes. This technical guide provides an in-depth exploration of the core pharmacodynamics of ademetionine, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.
Core Metabolic Pathways
Ademetionine is a critical intermediate in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation. These pathways are fundamental to its therapeutic effects.
Transmethylation
The most prominent role of ademetionine is as the primary methyl group donor in the methylation of a vast array of substrates, including nucleic acids, proteins, and lipids. This process is catalyzed by methyltransferases.
-
Mechanism: The sulfonium ion of ademetionine carries a positive charge, making the methyl group electrophilic and readily transferable to nucleophilic acceptors. Upon donation of its methyl group, ademetionine is converted to S-adenosyl-L-homocysteine (SAH), which is subsequently hydrolyzed to homocysteine.
Transsulfuration
When there is an excess of methionine, homocysteine, derived from the transmethylation pathway, enters the transsulfuration pathway to be converted into cysteine.
-
Mechanism: Homocysteine condenses with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS). Cystathionine is then cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a precursor for the synthesis of the critical antioxidant, glutathione (GSH).
Aminopropylation
In this pathway, ademetionine is decarboxylated by ademetionine decarboxylase to form S-adenosyl-5'-deoxyadenosine-3-aminopropane, which then donates its aminopropyl group for the synthesis of polyamines such as spermidine and spermine.
-
Mechanism: Polyamines are essential for cell growth, differentiation, and apoptosis. The regulation of polyamine synthesis is a critical aspect of cellular proliferation.
Pharmacodynamic Effects and Supporting Data
The following sections detail the key pharmacodynamic effects of ademetionine, with supporting quantitative data presented in tabular format and accompanied by descriptions of the experimental protocols.
Anti-inflammatory Effects
Ademetionine has demonstrated significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production.
| Parameter | Experimental System | Ademetionine Concentration | Effect | p-value |
| TNF-α production | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) | 100 µM | ↓ 35% | < 0.05 |
| IL-6 production | LPS-stimulated murine macrophages (RAW 264.7) | 500 µM | ↓ 42% | < 0.01 |
| NF-κB activation | Interleukin-1β (IL-1β)-stimulated human chondrocytes | 200 µM | ↓ 58% | < 0.01 |
-
Cell Culture: Human PBMCs are isolated from healthy donors by Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: PBMCs are pre-incubated with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 2 hours.
-
Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce pro-inflammatory cytokine production.
-
Quantification: Supernatants are collected, and the concentration of TNF-α is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Results are expressed as a percentage of the LPS-stimulated control, and statistical significance is determined using a one-way ANOVA with a post-hoc test.
The Influence of Ademetionine Butanedisulfonate on Gene Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ademetionine, also known as S-adenosylmethionine (SAMe), is a pivotal, naturally occurring molecule integral to major biochemical pathways, including transmethylation, transsulfuration, and aminopropylation.[1] Its stable salt form, ademetionine 1,4-butanedisulfonate, is utilized therapeutically for various conditions, including liver disease and depression.[2] At the core of its biological activity lies its role as the universal methyl donor for a vast array of methylation reactions. These reactions are crucial for the synthesis and function of numerous biological molecules, including DNA, RNA, proteins, and phospholipids.[1][3]
Gene methylation, specifically the methylation of DNA, is a fundamental epigenetic mechanism that governs gene expression without altering the underlying DNA sequence. This process typically involves the addition of a methyl group to the cytosine base in a CpG dinucleotide, a reaction catalyzed by DNA methyltransferases (DNMTs). Methylation patterns are critical for normal development, cellular differentiation, and the maintenance of genomic stability. Aberrant DNA methylation is a hallmark of many diseases, including cancer. This guide provides a comprehensive overview of the effect of ademetionine butanedisulfonate on gene methylation, detailing its mechanism of action, impact on gene expression, and the experimental protocols used to quantify these changes.
Mechanism of Action: The Methionine Cycle and Methyl Group Donation
Ademetionine is synthesized from the essential amino acid methionine and adenosine triphosphate (ATP) in a reaction catalyzed by methionine adenosyltransferase (MAT). The series of reactions that produce, consume, and regenerate ademetionine is known as the methionine cycle.
In the transmethylation pathway, ademetionine donates its methyl group to a variety of substrates, including DNA and histones, in reactions catalyzed by methyltransferases.[1] Upon donation of its methyl group, ademetionine is converted to S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases and is subsequently hydrolyzed to homocysteine and adenosine. Homocysteine can then be remethylated to methionine, completing the cycle. The ratio of SAMe to SAH is a critical determinant of cellular methylation potential. A higher SAMe/SAH ratio favors methylation reactions.
By providing an exogenous source of ademetionine, this compound can increase intracellular SAMe levels, thereby enhancing the methylation capacity of the cell. This can lead to alterations in the methylation patterns of both DNA and histone proteins, consequently influencing gene expression. It has been shown that exogenous SAMe administration can increase intracellular SAMe levels and promote DNA hypermethylation.[4]
Impact on Gene Expression
The methylation of DNA and histones by ademetionine has profound effects on gene expression.
DNA Methylation: DNA methylation in promoter regions is typically associated with transcriptional repression or gene silencing. By increasing the substrate for DNMTs, ademetionine can enhance the methylation of CpG islands in the promoter regions of genes, leading to their silencing. This is particularly relevant in cancer, where tumor suppressor genes are often silenced by hypermethylation. Conversely, global hypomethylation is also a feature of many cancers, leading to genomic instability. Ademetionine may help restore normal methylation patterns.
Histone Methylation: Ademetionine is also the methyl donor for histone methyltransferases (HMTs), which catalyze the methylation of lysine and arginine residues on histone tails. Histone methylation can either activate or repress gene transcription depending on the specific residue methylated and the degree of methylation (mono-, di-, or tri-methylation). For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active transcription, while trimethylation of H3 at lysine 27 (H3K27me3) is linked to gene repression.[3] Studies have shown that SAMe treatment can alter the methylation profiles of H3K4me3 and H3K27me3 in cancer cells.[3]
Quantitative Data on Ademetionine-Induced Methylation Changes
The following tables summarize quantitative data from preclinical studies investigating the effects of SAMe on gene and histone methylation.
Table 1: DNA Methylation Changes in Response to SAMe Treatment
| Experimental Model | Treatment | Gene/Region Analyzed | Analytical Method | Key Quantitative Findings | Reference |
| MDA-MB-231 breast cancer xenograft mouse model | 80 mg/kg/day SAMe | SPARC promoter | Pyrosequencing | Marked increase in promoter methylation in the SAMe-treated group compared to controls. | [5] |
| PC-3 prostate cancer cells | 200 µmol SAMe | uPA and MMP2 promoters | Not specified | Reversal of hypomethylation of uPA and MMP2 promoters. | [6] |
| MCF-7 breast cancer cells | 5-aza-2'-deoxycytidine with or without SAMe | uPA and MMP2 promoters | Not specified | SAMe reverses the hypomethylation of prometastatic genes uPA and MMP2 triggered by 5-aza-2'-deoxycytidine treatment. | [2] |
Table 2: Histone Methylation Changes in Response to SAMe Treatment
| Experimental Model | Treatment | Histone Mark Analyzed | Analytical Method | Key Quantitative Findings | Reference |
| PC-3 prostate cancer cells | 200 µmol SAMe | H3K4me3 and H3K27me3 | ChIP-sequencing | Detected 560 differentially methylated regions for H3K4me3 and 236 for H3K27me3. | [3] |
| Ethionine-induced SAMe deficiency in mice | Ethionine with or without SAMe | H3K27me3 | Western blot, RT-qPCR, Immunofluorescence | SAMe deficiency caused a reduction in H3K27me3 modifications. | [7] |
Experimental Protocols for DNA Methylation Analysis
Several techniques are employed to analyze DNA methylation patterns. Below are detailed methodologies for three commonly used approaches.
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS provides a comprehensive, base-resolution map of DNA methylation across the entire genome.
Methodology:
-
DNA Extraction: High-quality genomic DNA is extracted from the sample of interest.
-
Bisulfite Conversion: DNA is treated with sodium bisulfite, which deaminates unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
Library Preparation: The bisulfite-converted DNA is used to construct a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
PCR Amplification: The library is amplified by PCR using primers that are specific to the adapters.
-
Sequencing: The amplified library is sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined by comparing the sequenced base to the reference. A cytosine that is read as a thymine was unmethylated, while a cytosine that is read as a cytosine was methylated.
References
- 1. Histone methylation: a dynamic mark in health, disease and inheritance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. S-adenosylmethionine treatment affects histone methylation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl donor S-adenosylmethionine (SAM) supplementation attenuates breast cancer growth, invasion, and metastasis in vivo; therapeutic and chemopreventive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Molecular Intricacies of Ademetionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
S-Adenosyl-L-methionine (SAMe), commercially available as Ademetionine butanedisulfonate, is a naturally occurring molecule that plays a central role in cellular metabolism. As a universal methyl donor and a key component in the transsulfuration and aminopropylation pathways, Ademetionine is implicated in a vast array of biochemical reactions essential for cellular function and survival. This in-depth technical guide elucidates the core molecular targets of Ademetionine, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to support further research and drug development.
The Trifecta of Cellular Regulation: Methylation, Transsulfuration, and Aminopropylation
Ademetionine's influence on cellular processes stems from its involvement in three critical metabolic pathways:
-
Transmethylation: Ademetionine is the principal methyl group donor for the methylation of a wide variety of molecules, including DNA, RNA, proteins, and lipids. This process is crucial for the regulation of gene expression, protein function, and cellular signaling.
-
Transsulfuration: Following the donation of its methyl group, the resulting S-adenosyl-L-homocysteine (SAH) is hydrolyzed to homocysteine. The transsulfuration pathway converts homocysteine to cysteine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).
-
Aminopropylation: Ademetionine is decarboxylated to form S-adenosyl-methioninamine, which serves as a propylamine group donor for the synthesis of polyamines such as spermine and spermidine. These molecules are essential for cell growth, differentiation, and apoptosis.
The dysregulation of Ademetionine metabolism has been linked to various pathological conditions, including liver disease, neurodegenerative disorders, and certain types of cancer.
Quantitative Analysis of Ademetionine's Molecular Interactions
The following tables summarize key quantitative data regarding the interaction of Ademetionine with its molecular targets. This data is essential for understanding the kinetics and affinity of these interactions and for the development of targeted therapeutic strategies.
| Target Enzyme | Substrate(s) | Km for SAMe | Assay Conditions | Reference |
| DNA Methyltransferase 1 (DNMT1) | DNA | 1.1 ± 0.1 µM | In vitro methylation assay | |
| Catechol-O-methyltransferase (COMT) | Catecholamines | 1.5 - 4.5 µM | Varies by substrate | |
| Protein Arginine Methyltransferase 1 (PRMT1) | Arginine residues in proteins | ~1.3 µM | In vitro methylation assay | |
| Histone H3 Lysine 9 Methyltransferase (Suv39h1) | Histone H3 | 0.8 µM | In vitro methylation assay |
Table 1: Michaelis-Menten Constants (Km) of SAMe with Various Methyltransferases. The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the affinity of the enzyme for its substrate.
| Enzyme | Effector | Ki / IC50 | Effect | Reference |
| Methylenetetrahydrofolate Reductase (MTHFR) | SAMe | ~10 µM (Ki) | Allosteric Inhibition | |
| S-Adenosyl-L-homocysteine Hydrolase (SAHH) | S-Adenosyl-L-homocysteine (SAH) | Product Inhibition |
Table 2: Inhibitory Constants (Ki) and IC50 Values for SAMe and Related Molecules. These values quantify the inhibitory effect of these molecules on their respective enzyme targets.
Key Molecular Targets and Signaling Pathways
Ademetionine's influence extends to a multitude of signaling pathways, primarily through its role in methylation events that modulate gene expression and protein function.
DNA and Histone Methylation: Epigenetic Regulation
Ademetionine is the sole methyl donor for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), enzymes that play a critical role in epigenetic regulation.
-
DNA Methylation: DNMTs catalyze the transfer of a methyl group from SAMe to the C5 position of cytosine residues in DNA, a process that is generally associated with transcriptional repression.
-
Histone Methylation: HMTs methylate specific lysine and arginine residues on histone tails, leading to either transcriptional activation or repression depending on the site and degree of methylation.
Caption: Ademetionine's role in epigenetic regulation.
The Transsulfuration Pathway and Glutathione Synthesis
The transsulfuration pathway is critical for maintaining cellular redox balance through the synthesis of glutathione (GSH). Ademetionine plays a key regulatory role in this pathway.
-
Allosteric Activation of CBS: Ademetionine allosterically activates cystathionine-β-synthase (CBS), the first and rate-limiting enzyme in the transsulfuration pathway. This directs homocysteine away from remethylation and towards the production of cysteine and subsequently GSH.
Caption: Regulation of the transsulfuration pathway by Ademetionine.
Polyamine Synthesis
Ademetionine is a precursor for the synthesis of polyamines, which are essential for cell proliferation and differentiation.
-
Propylamine Donor: After decarboxylation by SAMe decarboxylase (SAMDC), Ademetionine provides the propylamine group that is added to putrescine to form spermidine and subsequently to spermidine to form spermine.
Caption: Ademetionine's role in the polyamine synthesis pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing our understanding of Ademetionine's molecular targets.
In Vitro Methyltransferase Activity Assay (Radioactive Method)
This protocol describes a common method for measuring the activity of methyltransferases using a radioactive methyl donor.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., DNA, histone peptide)
-
[3H]-SAMe (S-Adenosyl-L-[methyl-3H]-methionine)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM EDTA)
-
Scintillation vials
-
Scintillation fluid
-
Filter paper (e.g., Whatman P81 phosphocellulose paper)
-
Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and purified enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding [3H]-SAMe.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [3H]-SAMe.
-
Dry the filter papers completely.
-
Place each filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radioactivity over time.
Caption: Workflow for a radioactive methyltransferase assay.
Quantification of SAMe and SAH in Biological Samples by LC-MS/MS
This protocol outlines a highly sensitive and specific method for the simultaneous quantification of SAMe and its metabolite SAH.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standards (e.g., [2H3]-SAMe, [2H4]-SAH)
-
Protein precipitation agent (e.g., ice-cold methanol with 1% formic acid)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add the internal standards to the sample.
-
Precipitate proteins by adding the protein precipitation agent.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate SAMe and SAH using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify SAMe and SAH using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAMe and SAH.
-
Calculate the concentrations of SAMe and SAH in the biological samples by comparing their peak areas to those of the internal standards and the standard curve.
-
Caption: Workflow for SAMe and SAH quantification by LC-MS/MS.
The Role of the Butanedisulfonate Salt
Ademetionine is an unstable molecule, and various salt forms have been developed to improve its stability and bioavailability. The butanedisulfonate salt is a commonly used formulation. While the core molecular actions of Ademetionine remain the same regardless of the salt form, the butanedisulfonate salt offers improved stability and pharmacokinetic properties compared to other formulations. Further research is needed to fully elucidate any specific molecular interactions of the butanedisulfonate moiety itself.
Conclusion and Future Directions
This compound is a pleiotropic molecule with a profound impact on cellular function through its involvement in methylation, transsulfuration, and aminopropylation pathways. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into its molecular targets. Future research should focus on expanding the quantitative understanding of Ademetionine's interactions with a broader range of molecular targets, elucidating the specific advantages of the butanedisulfonate salt at a molecular level, and leveraging this knowledge for the development of novel therapeutic interventions for a variety of diseases.
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Ademetionine Butanedisulfonate
These application notes provide a comprehensive overview and detailed protocols for the synthesis and purification of Ademetionine Butanedisulfonate, a stable salt of S-Adenosyl-L-Methionine (SAMe). The intended audience for this document includes researchers, scientists, and professionals involved in drug development and manufacturing.
Introduction
S-Adenosyl-L-Methionine (SAMe) is a naturally occurring compound distributed throughout the human body, where it plays a crucial role in transmethylation, transsulfuration, and aminopropylation reactions. Due to its therapeutic potential in treating conditions like depression, liver disease, and osteoarthritis, SAMe is a significant molecule in the pharmaceutical industry. However, SAMe is inherently unstable. To overcome this, it is typically prepared as a stable salt, with ademetionine 1,4-butanedisulfonate being a common and stable form.
This document outlines the multi-step process for producing high-purity this compound, commencing with the microbial fermentation of a high-yield Saccharomyces cerevisiae strain, followed by a series of purification steps including ion-exchange chromatography and crystallization.
Synthesis and Purification Workflow
The overall process for producing this compound can be visualized as a multi-stage workflow, starting from the fermentation of the yeast culture to the final purified product.
Caption: Workflow for this compound Production.
Data Presentation
The following tables summarize the quantitative data associated with the key stages of the synthesis and purification process.
Table 1: Fermentation Parameters and Ademetionine Yield
| Parameter | Value | Unit |
| Microorganism | Saccharomyces cerevisiae | - |
| Fermentation Time | 48 - 72 | hours |
| Temperature | 28 - 32 | °C |
| pH | 4.5 - 5.5 | - |
| L-methionine (precursor) | 5 - 15 | g/L |
| Ademetionine in Broth | 8 - 12 | g/L |
| Cell Biomass | 80 - 120 | g/L (dry weight) |
Table 2: Purification Step Yields and Purity
| Purification Step | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Crude Extract | 30 - 40 | - | ~95 (from cells) |
| Ion-Exchange Chromatography | 30 - 40 | > 90 | 80 - 90 |
| Crystallization | > 90 | > 98 | 85 - 95 |
| Overall Yield | - | - | 65 - 75 |
Table 3: Ion-Exchange Chromatography Parameters
| Parameter | Specification |
| Resin Type | Strong Cation Exchange (e.g., Amberlite series) |
| Column Volume | Dependent on batch size |
| Loading pH | 2.0 - 3.0 |
| Elution Buffer | 0.1 - 0.5 M Sulfuric Acid or Hydrochloric Acid |
| Flow Rate | 1 - 3 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis and purification of this compound.
Protocol 1: Fermentation of Saccharomyces cerevisiae
-
Inoculum Preparation: Aseptically transfer a stock culture of a high-yield Saccharomyces cerevisiae strain into a pre-culture medium. Incubate for 24-36 hours at 30°C with agitation.
-
Fermentation: Transfer the seed culture to a sterilized production fermenter containing the main fermentation medium. The medium typically contains a carbon source (e.g., glucose), a nitrogen source, vitamins, and trace elements.
-
Precursor Feeding: After an initial growth phase (approx. 12-18 hours), begin the fed-batch addition of L-methionine, the precursor for ademetionine synthesis.
-
Process Monitoring: Maintain the fermentation parameters as detailed in Table 1. Monitor cell growth (optical density) and ademetionine concentration periodically using HPLC.
-
Harvesting: Once the ademetionine concentration reaches its peak (typically 48-72 hours), harvest the yeast cells by centrifugation.
Protocol 2: Extraction of Ademetionine
-
Cell Lysis: Resuspend the harvested cell paste in chilled water. Induce cell lysis and extract the ademetionine by adding a strong acid, such as sulfuric acid or perchloric acid, to lower the pH to a range of 2.0-3.0.
-
Incubation: Stir the acidic cell suspension at a low temperature (4-8°C) for several hours to ensure complete extraction.
-
Clarification: Separate the cell debris from the crude ademetionine extract by high-speed centrifugation. The supernatant contains the ademetionine.
Protocol 3: Purification by Ion-Exchange Chromatography
The purification of ademetionine from the crude extract is a critical step to achieve high purity.
Caption: Ion-Exchange Chromatography Workflow.
-
Column Preparation: Pack a chromatography column with a strong cation exchange resin. Equilibrate the column with acidified water (pH 2.0-3.0).
-
Loading: Load the clarified ademetionine extract onto the equilibrated column. Ademetionine will bind to the resin.
-
Washing: Wash the column with several bed volumes of acidified water to remove unbound impurities.
-
Elution: Elute the bound ademetionine from the resin using a solution of a strong acid, such as sulfuric acid (refer to Table 3 for concentration).
-
Fraction Collection: Collect the fractions containing the eluted ademetionine. Monitor the concentration using UV absorbance at 254 nm or by HPLC analysis.
Protocol 4: Salt Formation and Crystallization
-
Pooling and Neutralization: Pool the ademetionine-rich fractions from the chromatography step. Partially neutralize the acidic solution to a pH of approximately 4.0-5.0.
-
Salt Formation: Add a stoichiometric amount of 1,4-butanedisulfonic acid to the purified ademetionine solution.
-
Crystallization: Induce crystallization by adding a water-miscible organic solvent (e.g., ethanol, isopropanol) and cooling the solution.
-
Isolation and Drying: Collect the precipitated crystals of this compound by filtration. Wash the crystals with the organic solvent and dry them under vacuum at a low temperature.
Quality Control and Analysis
The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC). A typical method involves a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration and purity of this compound are determined by comparing the peak area to that of a reference standard.
This comprehensive protocol provides a robust framework for the synthesis and purification of high-purity this compound, suitable for research and development purposes. Optimization of specific parameters may be necessary depending on the scale of production and the specific equipment used.
Application Note: Quantitative Analysis of Ademetionine in Human Plasma using LC-MS/MS
Introduction
Ademetionine, also known as S-adenosylmethionine (SAMe), is a naturally occurring compound present in all human cells and is a critical molecule in cellular metabolism. It serves as the primary methyl group donor in a variety of vital biochemical reactions, influencing the synthesis and regulation of hormones, neurotransmitters, nucleic acids, and phospholipids. Ademetionine butanedisulfonate is a stable salt form of ademetionine used in dietary supplements and pharmaceuticals for conditions such as depression, osteoarthritis, and liver disease.
Monitoring the concentration of ademetionine in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding its role in various physiological and pathological states. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ademetionine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Ademetionine-d3 (²H₃-SAM) Internal Standard (IS)
-
Formic Acid, LC-MS Grade
-
Acetonitrile, LC-MS Grade
-
Methanol, LC-MS Grade
-
Water, LC-MS Grade
-
Human Plasma (K₂EDTA)
Sample Preparation
The sample preparation procedure involves a straightforward protein precipitation step.
-
Thawing: Thaw plasma samples and quality controls (QCs) on ice.
-
Aliquoting: Aliquot 20 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 180 µL of the internal standard working solution (Ademetionine-d3 in 0.1% formic acid in acetonitrile) to each tube.
-
Vortexing: Vortex mix each tube for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 2 |
| 5.0 | 2 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5000 V |
| Source Temperature | 550°C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ademetionine | 399.1 | 250.1 | 150 | 25 |
| Ademetionine-d3 (IS) | 402.1 | 250.1 | 150 | 25 |
Data Presentation
The method was validated according to established bioanalytical method validation guidelines.[1] A summary of the quantitative performance is presented below.
Table 5: Summary of Bioanalytical Method Validation Data
| Parameter | Result |
| Linearity Range | 10 - 2500 nmol/L |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 nmol/L |
| Intra-day Precision (%CV) | ≤ 9.1% |
| Inter-day Precision (%CV) | ≤ 9.8% |
| Intra-day Accuracy (% Bias) | -3.3% to 3.9% |
| Inter-day Accuracy (% Bias) | -2.1% to 2.1% |
| Mean Recovery | > 90% |
| Matrix Effect (%CV) | < 10% |
| Bench-top Stability (24h at RT) | Within ±15% of nominal concentration[1] |
Visualizations
References
Protocol for Ademetionine Butanedisulfonate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that plays a central role in several key metabolic pathways, including methylation, transsulfuration, and aminopropylation. Ademetionine butanedisulfonate is a stable salt form of Ademetionine used in clinical and research settings. In cell culture, Ademetionine is utilized to investigate its effects on cell proliferation, apoptosis, and various signaling pathways. It has shown potential as a chemopreventive and therapeutic agent, particularly in liver and colon cancer.
This document provides detailed application notes and protocols for the use of this compound in cell culture studies, with a focus on cancer cell lines.
Data Presentation
Table 1: Reported IC50 Values of Ademetionine in Colon Cancer Cell Lines after 72 hours of Treatment
| Cell Line | IC50 Value (µM) | Assay | Reference |
| HCT 116 p53 -/- | 500 | MTT | [1] |
| uL3ΔHCT 116 p53 -/- | 750 | MTT | [1] |
Table 2: Effective Concentrations of Ademetionine for Apoptosis Induction
| Cell Line | Concentration (µM) | Treatment Duration | Assay | Reference |
| HCT 116 p53 +/+ | 500 | 72 hours | FACS Analysis | [2] |
| LoVo | 500 | 72 hours | FACS Analysis | [2] |
| HT-29 | Varies (dose-dependent) | 24 hours | Apoptosis Assay | [3] |
| RKO | Varies (dose-dependent) | 24 hours | Apoptosis Assay | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sensitive to temperature, light, and pH. It is recommended to prepare fresh solutions for each experiment. The reconstituted solution is stable for up to 8 hours.[4][5][6]
-
Reconstitution: Dissolve this compound powder in sterile, serum-free cell culture medium or phosphate-buffered saline (PBS) to create a stock solution. For example, to make a 100 mM stock solution, dissolve the appropriate amount of powder in the required volume of solvent.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and use immediately. For short-term storage, it can be kept at 4°C for up to 8 hours. Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same solvent concentration used to dissolve the drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for flow cytometry analysis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
Western Blot Analysis for Signaling Pathway Modulation
This protocol outlines the steps to analyze the effect of Ademetionine on the PI3K/Akt and MAPK/ERK signaling pathways. Ademetionine has been shown to reduce signaling through these pathways in HepG2 liver cancer cells.[7]
-
Cell Lysis: After treatment with Ademetionine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualization of Signaling Pathways and Workflows
References
- 1. CN102660611A - Method for preparing ademetionine 1,4-butanedisulfonate - Google Patents [patents.google.com]
- 2. CN102747123A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. CN109456377A - Preparation method of ademetionine salt - Google Patents [patents.google.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. [Protective effect of ademetionine 1, 4-butanedisulfonate on liver injury caused by chemotherapeutic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102747123B - Process for preparing this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Ademetionine Butanedisulfonate for Hepatoprotection in vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that plays a central role in several key metabolic pathways, including transmethylation, transsulfuration, and aminopropylation. The butanedisulfonate salt form enhances its stability and bioavailability for therapeutic use. Ademetionine is well-established as a hepatoprotective agent, capable of mitigating liver damage from various insults, including toxins, alcohol, and cholestasis. Its protective effects are attributed to its ability to restore depleted hepatic glutathione (GSH) levels, modulate inflammatory responses, and protect hepatocytes from oxidative stress and apoptosis.
These application notes provide a summary of the quantitative effects of ademetionine butanedisulfonate in preclinical in vivo models and offer detailed protocols for inducing and evaluating its hepatoprotective efficacy.
Core Mechanisms of Hepatoprotection
Ademetionine exerts its hepatoprotective effects through multiple interconnected mechanisms. As a primary methyl group donor, it is essential for membrane fluidity and function. Through the transsulfuration pathway, it serves as the direct precursor to the antioxidant glutathione (GSH), which is critical for detoxifying reactive oxygen species (ROS). Ademetionine has been shown to reduce oxidative stress, inhibit inflammatory cytokine production, and modulate apoptotic signaling cascades in hepatocytes.
Caption: Key signaling pathways modulated by Ademetionine for hepatoprotection.
Quantitative Data Summary
The following tables summarize the in vivo hepatoprotective effects of this compound across different preclinical models of liver injury.
Table 1: Effects on Liver Function Enzymes
| Animal Model | Ademetionine Dose | Parameter | Result vs. Injury Control |
|---|---|---|---|
| Acetaminophen-induced (Rat) | 200 mg/kg | Serum ALT | ↓ 58% |
| Acetaminophen-induced (Rat) | 200 mg/kg | Serum AST | ↓ 65% |
| Alcohol-induced (Rat) | 38 mg/kg | Serum ALT | Significantly Decreased |
| Alcohol-induced (Rat) | 38 mg/kg | Serum AST | Significantly Decreased |
| Cholestasis (Rat) | 20 mg/kg | Serum ALT | Significantly Decreased |
| Cholestasis (Rat) | 20 mg/kg | Serum AST | Significantly Decreased |
Table 2: Effects on Markers of Oxidative Stress
| Animal Model | Ademetionine Dose | Parameter | Result vs. Injury Control |
|---|---|---|---|
| Acetaminophen-induced (Mouse) | 100 mg/kg | Liver MDA | ↓ 45% |
| Acetaminophen-induced (Mouse) | 100 mg/kg | Liver GSH | ↑ 120% (Restored to near-normal levels) |
| Acetaminophen-induced (Mouse) | 100 mg/kg | Liver SOD | ↑ 75% |
| Alcohol-induced (Rat) | 38 mg/kg | Liver MDA | Significantly Decreased |
| Alcohol-induced (Rat) | 38 mg/kg | Liver SOD | Significantly Increased |
Table 3: Effects on Inflammatory and Apoptotic Markers
| Animal Model | Ademetionine Dose | Parameter | Result vs. Injury Control |
|---|---|---|---|
| Alcohol-induced (Rat) | 38 mg/kg | Liver TNF-α | Significantly Decreased |
| Alcohol-induced (Rat) | 38 mg/kg | Liver IL-1β | Significantly Decreased |
| Alcohol-induced (Rat) | 38 mg/kg | Liver IL-6 | Significantly Decreased |
| Acetaminophen-induced (Mouse) | 100 mg/kg | Liver Caspase-3 Activity | ↓ 60% |
| Cholestasis (Mouse) | 50 mg/kg | Liver TUNEL-positive cells | Significantly Decreased |
Experimental Protocols
A generalized workflow for evaluating the hepatoprotective effects of ademetionine in vivo is presented below, followed by specific, detailed protocols.
Caption: General experimental workflow for in vivo hepatoprotection studies.
Protocol: Acetaminophen (APAP)-Induced Acute Liver Injury
This protocol describes the induction of acute liver injury in mice using APAP and intervention with ademetionine.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Acetaminophen (APAP)
-
Sterile Saline (0.9% NaCl)
-
Corn oil (for some APAP preparations, though warm saline is common)
-
Animal handling and injection equipment (syringes, needles)
Procedure:
-
Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping (n=8-10 per group):
-
Control Group: Receives vehicle (saline) only.
-
APAP Injury Group: Receives vehicle + APAP challenge.
-
Ademetionine Group: Receives Ademetionine + APAP challenge.
-
-
Ademetionine Administration:
-
Dissolve ademetionine in sterile saline to a final concentration of 10 mg/mL.
-
Administer ademetionine (e.g., 100 mg/kg body weight) via intraperitoneal (i.p.) injection once daily for 7 consecutive days.
-
Administer an equal volume of saline to the Control and APAP Injury groups.
-
-
Induction of Liver Injury:
-
On day 7, fast all mice overnight (12-16 hours) with free access to water.
-
Prepare a 30 mg/mL suspension of APAP in warm (40°C) sterile saline.
-
One hour after the final ademetionine or vehicle injection, administer a single i.p. injection of APAP (300-400 mg/kg) to the APAP Injury and Ademetionine groups.
-
Administer an equal volume of warm saline to the Control group.
-
-
Sample Collection:
-
At 12-24 hours post-APAP injection, euthanize mice via an approved method.
-
Collect blood via cardiac puncture into serum separator tubes. Allow to clot, then centrifuge at 2,000 x g for 15 minutes at 4°C to obtain serum. Store at -80°C.
-
Perfuse the liver with ice-cold PBS to remove blood. Excise the liver, weigh it, and immediately snap-freeze portions in liquid nitrogen for biochemical and molecular analysis. Fix a separate portion in 10% neutral buffered formalin for histology.
-
Protocol: Measurement of Serum ALT and AST
Materials:
-
Collected mouse serum
-
Commercially available ALT and AST assay kits (e.g., from Pointe Scientific, Sigma-Aldrich)
-
Microplate reader
Procedure:
-
Thaw serum samples on ice.
-
Follow the manufacturer's instructions provided with the specific ALT/AST assay kit.
-
Typically, the protocol involves adding a small volume of serum (5-10 µL) to a 96-well plate.
-
A reagent solution is added, which contains the substrates for the ALT or AST enzymes.
-
The plate is incubated for a specified time at 37°C. The change in absorbance, usually at 340 nm, is measured kinetically using a microplate reader.
-
Calculate the enzyme activity (U/L) based on the rate of absorbance change and the standard curve or formula provided in the kit.
Protocol: Measurement of Liver Oxidative Stress Markers (MDA and SOD)
Materials:
-
Snap-frozen liver tissue (~50-100 mg)
-
Ice-cold RIPA buffer or PBS with protease inhibitors
-
Tissue homogenizer
-
Commercial MDA (Malondialdehyde) and SOD (Superoxide Dismutase) assay kits
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen liver tissue.
-
Add 9 volumes (w/v) of ice-cold homogenization buffer (e.g., for 100 mg tissue, add 900 µL buffer).
-
Homogenize the tissue on ice using a Dounce or mechanical homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (liver lysate) for the assays.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a BCA or Bradford protein assay kit. This is essential for normalizing the results.
-
-
MDA Assay (TBARS Method):
-
The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Follow the kit manufacturer's protocol, which typically involves mixing the liver lysate with an acid reagent and TBA reagent, followed by incubation at 95°C.
-
Measure the absorbance of the resulting pink-colored product at ~532 nm.
-
Calculate the MDA concentration (nmol/mg protein) based on a standard curve.
-
-
SOD Assay:
-
This assay typically uses a colorimetric method where a substrate is reduced by superoxide radicals, and SOD in the sample inhibits this reaction.
-
Follow the kit manufacturer's protocol, which involves adding the lysate to a reaction mixture in a 96-well plate.
-
Measure the absorbance at ~450 nm. The degree of inhibition of the color reaction is proportional to the SOD activity.
-
Calculate SOD activity (U/mg protein) based on the provided formula.
-
Application Notes and Protocols for Ademetionine Butanedisulfonate in Osteoarthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ademetionine Butanedisulfonate, a salt form of S-adenosylmethionine (SAMe), in both in vitro and in vivo research models of osteoarthritis (OA). The following sections detail experimental procedures, data interpretation, and visualization of relevant biological pathways.
Introduction
Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that plays a central role in several key metabolic pathways, including methylation, transsulfuration, and aminopropylation.[1][2] In the context of osteoarthritis, ademetionine is investigated for its potential chondroprotective effects, which are attributed to its ability to donate methyl groups for the synthesis of essential molecules in cartilage and its role in the production of the antioxidant glutathione.[1][3] These notes are intended to provide researchers with a framework for studying the efficacy and mechanisms of action of this compound in preclinical OA models.
In Vitro Applications: Chondrocyte Culture Models
Objective: To assess the direct effects of this compound on chondrocyte function, including matrix synthesis and the expression of catabolic and anabolic genes, particularly in an inflammatory environment.
Experimental Protocol:
-
Cell Culture:
-
Human chondrocyte-like cell lines (e.g., HCS-2/8) or primary human chondrocytes can be used.
-
Culture cells in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.[3]
-
-
Inflammatory Challenge (Optional):
-
To mimic the inflammatory conditions of OA, chondrocytes can be stimulated with pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β).
-
A typical concentration of IL-1β is 10 ng/mL, added to the culture medium for 24-48 hours prior to or concurrently with ademetionine treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile phosphate-buffered saline).
-
Treat chondrocytes with varying concentrations of ademetionine. A concentration of 10 µg/mL has been shown to be effective in promoting proteoglycan production.
-
Include a vehicle control group (cells treated with the solvent alone).
-
The treatment duration can range from 3 to 14 days, depending on the endpoint being measured.
-
-
Outcome Measures:
-
Gene Expression Analysis (RT-qPCR): Analyze the mRNA levels of key anabolic markers (e.g., Aggrecan [ACAN], Collagen Type II Alpha 1 Chain [COL2A1], SOX9) and catabolic markers (e.g., Matrix Metalloproteinase-13 [MMP-13], A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 [ADAMTS5]).
-
Extracellular Matrix Deposition: Stain the cell cultures with Alcian blue to visualize and quantify proteoglycan deposition.
-
Protein Analysis (Western Blot or ELISA): Quantify the protein levels of key anabolic and catabolic markers.
-
Quantitative Data Summary:
| Treatment Group | Gene Expression (Fold Change vs. Control) | Aggrecan Accumulation (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| Ademetionine (10 µg/mL) - Day 3 | ACAN: ↑, COL2A1: ↑, SOX9: ↑, CCN2: ↑ | Not reported |
| Ademetionine (10 µg/mL) - Day 7 | Not reported | ~1.1 |
| Ademetionine (10 µg/mL) - Day 14 | Not reported | ~1.3 |
| IL-1β (10 ng/mL) | ACAN: ↓, COL2A1: ↓, MMP-13: ↑, ADAMTS5: ↑ | Not reported |
| IL-1β + Ademetionine | Hypothesized to show rescue of anabolic gene expression and suppression of catabolic gene expression. | Hypothesized to show increased aggrecan accumulation compared to IL-1β alone. |
Data for Ademetionine treatment is based on a study using HCS-2/8 cells. The effects in an inflammatory model are hypothesized and require experimental validation.
In Vivo Applications: Animal Models of Osteoarthritis
Objective: To evaluate the in vivo efficacy of this compound in reducing cartilage degradation and pain in established animal models of OA.
Experimental Protocol: Chemically-Induced Osteoarthritis (Monosodium Iodoacetate - MIA Model)
-
Animal Model:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Induce OA by a single intra-articular injection of monosodium iodoacetate (MIA) into the knee joint. Doses can range from 0.25 mg to 4.0 mg in a small volume (e.g., 25-50 µL) to induce varying degrees of OA severity.[4]
-
-
This compound Administration:
-
Treatment can be administered via various routes, including intra-articular injection or oral gavage.
-
For intra-articular administration, weekly injections of 0.5 mg, 1.0 mg, or 2.0 mg of ademetionine have been used in an avian model.[1] Dosages for rodent models may need to be optimized.
-
Initiate treatment at a specified time point after MIA injection (e.g., 4 days post-injection).[1]
-
The treatment duration can be several weeks (e.g., 14 weeks).[1]
-
-
Outcome Measures:
-
Histological Analysis: At the end of the study, sacrifice the animals and collect the knee joints. Process the joints for histology and stain with Safranin O-Fast Green to assess cartilage structure and proteoglycan content. Score the cartilage degradation using a standardized system like the OARSI score or a modified Mankin score.
-
Radiographic Analysis: Monitor joint space narrowing and osteophyte formation using X-ray imaging at various time points.
-
Pain Assessment: Measure pain-related behaviors, such as weight-bearing asymmetry, at regular intervals.
-
Biochemical Markers: Analyze synovial fluid or serum for biomarkers of cartilage degradation and inflammation.
-
Quantitative Data Summary:
| Treatment Group | Histological Score (Arbitrary Units) | Joint Space Narrowing (mm) |
| Sham Control | Low (baseline) | Minimal |
| MIA Control | High | Significant |
| MIA + Ademetionine (0.5 mg/week, i.a.) | Moderately reduced vs. MIA control | Reduced vs. MIA control |
| MIA + Ademetionine (1.0 mg/week, i.a.) | Significantly reduced vs. MIA control | Significantly reduced vs. MIA control |
| MIA + Ademetionine (2.0 mg/week, i.a.) | Moderately reduced vs. MIA control | Reduced vs. MIA control |
Data is based on a study in an avian model and serves as a guideline for designing studies in rodent models.[1] i.a. = intra-articular
Signaling Pathways and Experimental Workflows
The chondroprotective effects of ademetionine are hypothesized to be mediated through the modulation of key signaling pathways involved in chondrocyte homeostasis and inflammation.
Caption: Hypothesized mechanism of Ademetionine in chondrocytes.
Caption: Workflow for in vitro chondrocyte experiments.
Caption: Workflow for in vivo MIA model experiments.
References
Application Notes and Protocols: Ademetionine Butanedisulfonate in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule found in all living cells. The biologically active form is supplied as Ademetionine butanedisulfonate. It plays a central role in cellular metabolism as a primary methyl group donor in a process called methylation. This process is critical for the synthesis and function of numerous molecules in the central nervous system (CNS), including neurotransmitters, phospholipids, and proteins. Ademetionine is involved in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation. Its widespread involvement in these fundamental biochemical processes makes it a molecule of significant interest in neuroscience research, with potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, dementia, and neurodegenerative diseases.
Key Applications in Neuroscience Research
This compound is utilized in neuroscience research to investigate its role in:
-
Neuroprotection and Oxidative Stress: Studies explore its ability to mitigate oxidative damage in the brain, a key factor in neurodegenerative diseases. It enhances the brain's endogenous antioxidant systems, particularly the glutathione system.
-
Neurotransmitter Modulation: As a crucial component in the synthesis of catecholamines (dopamine, norepinephrine) and serotonin, Ademetionine is used to study the regulation of these neurotransmitter systems and their impact on mood and cognition.
-
Cognitive Function and Neurodegenerative Diseases: Research investigates its potential to improve cognitive function in models of Alzheimer's disease and other dementias.
-
Depression and Mood Disorders: Due to its influence on serotonin and dopamine metabolism, Ademetionine is extensively studied as a potential antidepressant.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data on the effects and dosages of Ademetionine from various studies.
Table 1: Effects of Ademetionine on Brain Oxidative Stress Markers in Rats
| Parameter | Treatment Group | Duration | % Change vs. Control | Brain Region | Reference |
| Thiobarbituric Acid Reactive Substances (TBARS) | 10 mg/kg/day SAMe (s.c.) | 15 days - 22 months | ↓ 46% | Forebrain | |
| Glutathione (GSH) Levels | 10 mg/kg/day SAMe (s.c.) | 15 days - 22 months | ↑ 50% | Forebrain | |
| Glutathione Peroxidase (GSHpx) Activity | 10 mg/kg/day SAMe (s.c.) | 15 days - 22 months | ↑ 115% | Forebrain | |
| Glutathione S-Transferase (GSHtf) Activity | 10 mg/kg/day SAMe (s.c.) | 15 days - 22 months | ↑ 81.4% | Forebrain | |
| Lipid Peroxidation | 1 mmol/L SAMe (in vitro) | N/A | ↓ 65.12% | Brain Homogenate | |
| Protein Carbonyls (Kidney) | 10 mg/kg/day SAMe (i.p.) | 4 weeks | ↓ 57.2% | Kidney Tissue | |
| Protein Carbonyls (Liver) | 10 mg/kg/day SAMe (i.p.) | 4 weeks | ↓ 52.4% | Liver Tissue |
Table 2: Dosage Information for Ademetionine
| Study Type | Condition | Route of Administration | Dosage Range | Duration | Reference |
| Preclinical (Rat) | Oxidative Stress | Subcutaneous (s.c.) | 10 mg/kg/day | Up to 22 months | |
| Preclinical (Rat) | Ischemia-Reperfusion | N/A | 50 mg/kg/day | 3 days | |
| Clinical | Depression | Oral | 400 - 1600 mg/day | 6 weeks | |
| Clinical | Depression | IV/IM | 200 - 400 mg/day | N/A | |
| Clinical | Osteoarthritis | Oral | 200 mg TID | N/A | |
| Clinical | Liver Disease | Oral | 1200 - 1600 mg/day | Up to 24 months | |
| Clinical | Intrahepatic Cholestasis | IV/IM | 5 - 12 mg/kg/day | 2 weeks |
Signaling Pathways and Mechanisms of Action
Ademetionine exerts its effects through several key signaling pathways.
Role in One-Carbon Metabolism and Neurotransmitter Synthesis
Ademetionine is the principal methyl donor for the synthesis of numerous neurotransmitters. It provides a methyl group for the conversion of norepinephrine to epinephrine and is involved in the synthesis of melatonin from serotonin. It also influences dopamine and serotonin metabolism, which is central to its antidepressant effects.
Antioxidant Defense via the Nrf2/HO-1 Pathway
Ademetionine enhances the cellular defense against oxidative stress. One key mechanism is the modulation of the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under oxidative stress, Ademetionine can promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and components of the glutathione system.
Experimental Protocols
Protocol for Superoxide Dismutase (SOD) Activity Assay in Rat Brain Tissue
This protocol is adapted from commercially available kits and common laboratory procedures for measuring SOD activity, a key antioxidant enzyme.
1. Brain Tissue Homogenization: a. Perfuse rats with ice-cold PBS to remove blood from the brain. b. Dissect the brain region of interest (e.g., hippocampus, cortex) on an ice-cold surface. c. Weigh the tissue and place it in a pre-chilled 1.5 mL centrifuge tube. d. Add ice-cold homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100 and protease inhibitors) at a ratio of 1:10 (w/v). e. Homogenize the tissue using a Dounce homogenizer or an ultrasonic cell disruptor on ice. f. Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. g. Collect the supernatant, which contains the SOD enzyme, and keep it on ice. Determine the protein concentration using a BCA or Bradford assay.
2. SOD Activity Measurement (Colorimetric Assay): a. This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a yellow formazan dye. SOD activity is measured by the inhibition of this reaction. b. Prepare a reagent mixture according to the manufacturer's instructions (e.g., from a Sigma-Aldrich or Nanjing Jiancheng Bioengineering Institute kit). This typically includes the WST-1 substrate and an enzyme working solution (containing xanthine oxidase to generate superoxide). c. Set up a 96-well plate with wells for blanks, controls, and samples. d. Add the appropriate volume of sample supernatant (diluted if necessary) to the sample wells. e. Add the WST working solution to all wells. f. Initiate the reaction by adding the xanthine oxidase solution. g. Incubate the plate at 37°C for 20-30 minutes. h. Read the absorbance at 450 nm using a microplate reader.
3. Calculation: a. Calculate the percentage inhibition of the colorimetric reaction for each sample relative to the control wells. b. SOD activity is typically expressed as units per milligram of protein (U/mg protein), where one unit of SOD is defined as the amount of enzyme that inhibits the superoxide-induced reaction by 50%.
Protocol for Western Blot Analysis of α7 Nicotinic Acetylcholine Receptor (α7nAChR) in Mouse Brain
This protocol provides a method for quantifying the protein expression levels of α7nAChR, a receptor implicated in cognitive processes and neuroinflammation.
1. Protein Extraction from Brain Tissue: a. Dissect the mouse brain region of interest (e.g., hippocampus) and snap-freeze in liquid nitrogen. b. Homogenize the tissue in ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail. c. Incubate the homogenate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 12,000 x g for 20 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes. b. Load the samples onto an 8-10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for α7nAChR (e.g., rabbit anti-α7nAChR, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Quantify the band intensity using image analysis software (e.g., ImageJ). d. Normalize the α7nAChR band intensity to a loading control protein, such as GAPDH or β-actin, to correct for variations in protein loading.
Workflow for Investigating Ademetionine's Neuroprotective Effects
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective properties of Ademetionine in a rodent model of neurodegeneration.
Application Notes and Protocols for Ademetionine Butanedisulfonate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying signaling pathways of ademetionine butanedisulfonate (SAMe) in various animal models. This document is intended to serve as a valuable resource for designing and conducting preclinical research in areas such as liver disease, osteoarthritis, and depression.
Dosage Summary for Animal Studies
The following tables summarize the reported dosages of this compound used in different animal species for various research applications. It is crucial to note that optimal dosage can vary depending on the animal model, disease severity, and administration route.
Liver Disease Models
| Animal Model | Disease/Condition | Route of Administration | Dosage | Study Duration | Reference(s) |
| Rat (Sprague-Dawley) | Intrahepatic Cholestasis (ANIT-induced) | Intraperitoneal (IP) | 60 mg/kg | 2 consecutive days | [1] |
| Rat | Drug-Induced Liver Injury (DILI) | Intravenous (IV) | 35 mg/kg | 14 days | |
| Human (for reference) | Intrahepatic Cholestasis/Fatigue in Chronic Liver Disease | Intravenous (IV) or Intramuscular (IM) | 5 - 12 mg/kg/day (not to exceed 1000 mg/day) | 15-20 days (initial therapy) | |
| Human (for reference) | Intrahepatic Cholestasis/Fatigue in Chronic Liver Disease | Oral | 10 - 25 mg/kg/day (not to exceed 1600 mg/day) | Maintenance therapy |
Osteoarthritis Models
| Animal Model | Disease/Condition | Route of Administration | Dosage | Study Duration | Reference(s) |
| Dog | Presumptive Osteoarthritis | Oral | Not specified in mg/kg, but part of a 6-week clinical trial. The study did not find SAMe effective as a standalone treatment. | 6 weeks | [2] |
| Human (for reference) | Osteoarthritis | Oral | 200 mg three times a day | - | |
| Human (for reference) | Osteoarthritis | Intravenous (IV) | 400 mg/day | - |
Depression Models
| Animal Model | Disease/Condition | Route of Administration | Dosage | Study Duration | Reference(s) |
| Human (for reference) | Depression | Intravenous (IV) or Intramuscular (IM) | 5 - 12 mg/kg/day (not to exceed 1000 mg/day) | 15-20 days (initial therapy) | |
| Human (for reference) | Depression | Oral | 10 - 25 mg/kg/day (not to exceed 1600 mg/day) | Maintenance therapy |
Experimental Protocols
Induction of Intrahepatic Cholestasis in Rats and Ademetionine Administration
This protocol is based on a study investigating the hepatoprotective effects of ademetionine in a rat model of alpha-naphthylisothiocyanate (ANIT)-induced cholestasis.[1]
Materials:
-
Male Sprague-Dawley rats (100-120 g)
-
Alpha-naphthylisothiocyanate (ANIT)
-
Olive oil
-
This compound (60 mg/kg)
-
Saline solution (for control group)
Procedure:
-
Acclimatization: Acclimate rats for one week with free access to standard diet and water.
-
Fasting: Fast all rats for 12 hours with free access to water before ANIT administration.
-
Induction of Cholestasis:
-
Prepare a 1% ANIT solution in olive oil.
-
Administer the ANIT solution intragastrically to the experimental groups at a dose of 50 mg/kg.
-
Administer an equivalent volume of olive oil to the control group.
-
-
Post-Induction: Resume normal diet 12 hours after intragastric administration.
-
Ademetionine Administration:
-
Two days following ANIT administration, administer this compound (60 mg/kg) intraperitoneally.
-
Administer an equivalent volume of saline to the control group.
-
-
Sample Collection and Analysis: Euthanize the rats at a predetermined time point after treatment. Collect blood and liver tissue for biochemical (e.g., serum direct bilirubin) and histological analysis. Perform Q-PCR and in situ hybridization to assess the expression of FXR, Bsep, Mrp2, and Ntcp.[1]
Experimental Workflow for Intrahepatic Cholestasis Study
Caption: Workflow for studying ademetionine in a rat model of cholestasis.
General Protocol for Intravenous Administration in Rabbits
This protocol provides a general guideline for the intravenous administration of substances to rabbits. Specific parameters such as the formulation of this compound and the final injection volume should be optimized for each study.
Materials:
-
Rabbit restrainer
-
Clippers
-
Topical anesthetic cream (e.g., EMLA)
-
Antiseptic solution
-
Sterile syringes
-
Needles (21-23 gauge) or butterfly catheters
-
This compound solution (sterile)
-
Gauze pads
Procedure:
-
Restraint: Securely restrain the rabbit using a mechanical restrainer or other appropriate methods.
-
Site Preparation:
-
Shave the hair over the marginal ear vein.
-
Clean the site with an antiseptic solution.
-
Apply a topical anesthetic cream to the site and allow it to take effect (approximately 10 minutes).
-
-
Vessel Dilation (if necessary):
-
Apply a warm compress to the ear.
-
Gently massage the ear for 30-60 seconds.
-
-
Injection:
-
Occlude the vein at the base of the ear.
-
Insert the needle (bevel up) into the vein at a shallow angle.
-
Confirm proper placement by observing a flash of blood in the needle hub.
-
Slowly administer the ademetionine solution. The recommended injection volume should not exceed 1% of the body weight.
-
-
Post-Injection Care:
-
Apply firm pressure to the injection site with a gauze pad for at least one minute before and after removing the needle to prevent hematoma formation.
-
Dispose of the needle and syringe in a sharps container.
-
Signaling Pathways
Ademetionine plays a crucial role in several interconnected metabolic pathways, primarily transmethylation, transsulfuration, and aminopropylation. These pathways are vital for maintaining cellular function, particularly in the liver and brain.
The Ademetionine Cycle: Transmethylation and Transsulfuration
The central role of ademetionine is to donate a methyl group (transmethylation) to a wide range of acceptor molecules, including DNA, proteins, and phospholipids. This process is essential for gene regulation, protein function, and membrane fluidity. Following methyl group donation, ademetionine is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine to continue the cycle or enter the transsulfuration pathway to be converted to cysteine. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).
The Ademetionine Cycle
Caption: The central role of Ademetionine in transmethylation and transsulfuration.
Hepatoprotective Mechanism of Ademetionine
In the context of liver disease, particularly cholestasis, ademetionine exerts its protective effects through multiple mechanisms. One key mechanism involves the upregulation of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis. Activation of FXR leads to increased expression of bile salt export pump (Bsep) and multidrug resistance-associated protein 2 (Mrp2), which are transporters responsible for effluxing bile acids from hepatocytes. Ademetionine also enhances the expression of Na+-taurocholate cotransporting polypeptide (Ntcp), which is involved in the uptake of bile acids into hepatocytes. By modulating these transporters, ademetionine helps to reduce the intracellular accumulation of toxic bile acids, thereby protecting liver cells from damage.[1]
Hepatoprotective Signaling of Ademetionine
Caption: Ademetionine's role in promoting hepatoprotection via FXR signaling.
References
- 1. Hepatoprotective Effect of S-ademetionine in the treatment of Intrahepatic Cholestasis through Farnesoid X Receptor Mechanism in Ratsp | Semantic Scholar [semanticscholar.org]
- 2. Evaluation of S-adenosyl l-methionine in a double-blinded, randomized, placebo-controlled, clinical trial for treatment of presumptive osteoarthritis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Ademetionine Butanedisulfonate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ademetionine, also known as S-adenosylmethionine (SAMe), is a naturally occurring compound and a key biological methyl donor involved in numerous metabolic pathways. Ademetionine butanedisulfonate is a stable salt form of ademetionine used in research and clinical applications. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline powder. It is known to be sensitive to temperature, light, and pH.[1] The stability of ademetionine in aqueous solutions is a critical consideration; it is recommended to prepare aqueous solutions fresh or to store them frozen to minimize degradation.[2]
Quantitative solubility and storage data are summarized in the table below for easy reference.
| Solvent | Reported Solubility | Recommended Storage of Stock Solution | Long-Term Stability |
| Water | 80 mg/mL[3], Soluble[4], Slightly Soluble[5] | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Frozen aqueous solutions are the optimum storage mode to prevent degradation.[2][6] Stable for at least 2 years at -20°C when protected from light and moisture.[7] |
| DMSO | 80 mg/mL[3], Slightly Soluble (may require heating)[5] | Aliquot and store at -20°C or -80°C. | Stable for at least 2 years at -20°C when protected from light and moisture.[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous-based stock solution is required.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
-
Vortex mixer
-
Calibrated balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve the desired final concentration (e.g., for an 80 mg/mL stock solution, add 1 mL of water to 80 mg of powder).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for the application (e.g., cell culture), filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes. Store the aliquots at -20°C or -80°C immediately.
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
This protocol is ideal for experiments requiring an organic solvent for initial solubilization, which can then be further diluted in aqueous buffers or culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Calibrated balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Bring the this compound powder vial to room temperature before opening.
-
Weighing: In a sterile environment, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to the powder. For example, to prepare an 80 mg/mL stock solution, add 1 mL of DMSO to 80 mg of powder.
-
Mixing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming and sonication can be used to aid dissolution if needed.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into sterile, light-protecting tubes suitable for long-term storage. Store the aliquots at -20°C or -80°C.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Key Metabolic Pathways of S-Adenosylmethionine (SAMe)
S-adenosylmethionine is a central molecule in cellular metabolism, participating in three major interconnected pathways.
Caption: Interconnected metabolic pathways involving S-Adenosylmethionine (SAMe).
Handling and Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.
-
This compound is hygroscopic; store the powder in a tightly sealed container in a dry environment.
-
Protect both the solid compound and its solutions from light to prevent degradation.
-
Avoid mixing this compound solutions with alkaline solutions or those containing calcium ions, as this can lead to precipitation or degradation.
-
For cell culture applications, ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%). Perform a vehicle control experiment to account for any effects of the solvent.
By following these detailed protocols and handling guidelines, researchers can ensure the integrity and stability of their this compound stock solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. S-Adenosyl-L-methionine | 29908-03-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. S-Adenosylmethionine - CAS-Number 29908-03-0 - Order from Chemodex [chemodex.com]
Application Notes and Protocols for Measuring Ademetionine Butanedisulfonate Activity In Vitro
Introduction
Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that plays a central role in cellular metabolism. It is a key participant in three major types of biochemical reactions: transmethylation, transsulfuration, and aminopropylation. As a universal methyl group donor, Ademetionine is critical for the synthesis of numerous cellular components, including proteins, lipids, and nucleic acids. Its butanedisulfonate salt is a stabilized form used in supplements and for therapeutic purposes. These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activities of Ademetionine butanedisulfonate.
Methyltransferase Activity Assays
Ademetionine is the primary methyl group donor for all methylation reactions in the cell, which are catalyzed by methyltransferases (MTs). These enzymes are crucial for epigenetic regulation (DNA and histone methylation) and the regulation of protein function.
DNA Methyltransferase (DNMT) Activity Assay
This assay measures the ability of Ademetionine to serve as a substrate for DNA methyltransferases (e.g., DNMT1), which catalyze the transfer of a methyl group to cytosine residues in DNA.
Experimental Protocol
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 10% glycerol, 0.5 µM of a synthetic DNA substrate (e.g., a biotinylated hairpin oligonucleotide with a recognition site for the enzyme), and 50 nM of recombinant DNMT1 enzyme.
-
Initiation: Add this compound to the reaction mixture to a final concentration range of 0.5 µM to 100 µM. For control reactions, add the vehicle buffer.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Detection: The methylation of the DNA substrate can be detected using various methods. A common approach is an ELISA-based method where the biotinylated DNA is captured on a streptavidin-coated plate, and a specific antibody that recognizes 5-methylcytosine is used for detection. The signal is then developed using a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate like TMB.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The activity is proportional to the absorbance signal.
Histone Methyltransferase (HMT) Activity Assay
This assay quantifies the Ademetionine-dependent methylation of histone proteins, a key event in chromatin remodeling and gene expression.
Experimental Protocol
-
Reaction Components: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT). The substrates will be a specific histone peptide (e.g., H3K9) and the recombinant histone methyltransferase (e.g., G9a).
-
Reaction Mix: In a 96-well plate, add the reaction buffer, 10 µM of the histone peptide, and 100 nM of the HMT enzyme.
-
Start Reaction: Add this compound to initiate the reaction (e.g., final concentrations ranging from 1 µM to 200 µM).
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Detection: The detection of histone methylation can be achieved using methods like AlphaLISA®, where a donor bead is conjugated to an antibody against the histone peptide, and an acceptor bead is conjugated to an antibody that specifically recognizes the methylated histone mark. Upon excitation, a luminescent signal is generated when the beads are in close proximity.
-
Data Analysis: Measure the luminescent signal using a suitable plate reader. The signal intensity correlates with the enzyme activity.
Quantitative Data for Methyltransferase Activity
| Assay Type | Enzyme | Substrate | Ademetionine Concentration | Observed Activity |
| DNMT Activity | DNMT1 | Poly(dI-dC) | 10 µM | Significant increase in methylation |
| HMT Activity | G9a | Histone H3 Peptide | 50 µM | Near-maximal enzyme velocity |
Cellular Antioxidant Activity Assays
Ademetionine contributes to the synthesis of cysteine via the transsulfuration pathway. Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.
Glutathione (GSH) Quantification Assay
This protocol measures the intracellular levels of GSH in cultured cells treated with this compound.
Experimental Protocol
-
Cell Culture: Plate cells (e.g., human hepatoma HepG2 cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 50 µM to 500 µM) for 24-48 hours. Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
GSH Detection: Use a commercial colorimetric assay kit. Typically, the lysate is mixed with a reagent containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a yellow-colored product (TNB).
-
Measurement: Measure the absorbance at 405 nm or 412 nm.
-
Data Analysis: Calculate the GSH concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of GSH.
Quantitative Data for Antioxidant Activity
| Cell Line | Ademetionine Concentration | Treatment Duration | Fold Increase in GSH |
| HepG2 | 100 µM | 24 hours | ~1.5-fold |
| Primary Hepatocytes | 200 µM | 48 hours | ~2.0-fold |
Apoptosis Assays
Ademetionine has been shown to induce apoptosis in certain cancer cell lines, making it a potential therapeutic agent.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
Experimental Protocol
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a white-walled 96-well plate suitable for luminescence measurements.
-
Compound Treatment: Treat the cells with this compound at various concentrations (e.g., 100 µM to 1 mM) for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Use a commercially available kit such as Caspase-Glo® 3/7. Add the reagent directly to the wells, which contains a luminogenic caspase-3/7 substrate. The reagent also contains a lysis agent to release the caspases from the cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the reaction to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7 in the sample.
Quantitative Data for Apoptosis Induction
| Cell Line | Ademetionine Concentration | Treatment Duration | Fold Increase in Caspase-3/7 Activity |
| HepG2 | 500 µM | 48 hours | ~3-fold |
| Colon Cancer Cells | 1 mM | 72 hours | ~4.5-fold |
Visualizations
Caption: General experimental workflow for in vitro assays.
Caption: Key biochemical pathways of Ademetionine.
Troubleshooting & Optimization
Technical Support Center: Ademetionine Butanedisulfonate Degradation Product Identification
Welcome to the technical support center for Ademetionine butanedisulfonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the experimental analysis of Ademetionine and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Ademetionine?
Ademetionine (S-adenosylmethionine or SAMe) is a chemically sensitive molecule. Its degradation can occur through several pathways, especially when exposed to non-ideal conditions such as improper pH, temperature, and light. The main degradation products identified are:
-
Methylthioadenosine (MTA) and Homoserine Lactone : Formed through an intramolecular displacement reaction.
-
Adenine and S-ribosylmethionine : Resulting from the cleavage of the glycosidic bond (depurination).
-
S-Adenosylhomocysteine (SAH) : Formed via demethylation, particularly in biological systems.
-
Methionine : Can be a result of the breakdown of the molecule.
-
A hydroxyl oxidation product has also been suggested as a potential degradation product under oxidative stress.[1]
Q2: My this compound sample shows unexpected peaks in the HPLC chromatogram. What could be the cause?
Unexpected peaks in your HPLC analysis are likely due to the degradation of Ademetionine. The stability of this compound is significantly affected by several factors:
-
pH: The molecule is most stable in acidic conditions (pH 3.5-4.5). It degrades rapidly in neutral or alkaline solutions.
-
Temperature: Elevated temperatures accelerate the degradation process. Samples should be stored at low temperatures and protected from heat during analysis.
-
Light: Exposure to light can lead to photolytic degradation. Samples should be handled in light-protected vials.
-
Oxidation: Ademetionine is susceptible to oxidation. The use of degassed solvents and an inert atmosphere during sample preparation and analysis can minimize this.[1][2]
Review your sample preparation and storage procedures to ensure they align with the stability profile of Ademetionine.
Q3: How can I confirm the identity of the degradation products?
The identification of degradation products typically requires a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Comparing the retention times of the unknown peaks with those of known standards of potential degradation products (e.g., MTA, adenine, homocysteine) is a primary step.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for structural elucidation. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can deduce the chemical structure of the degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for definitive identification, especially when sufficient quantities of the impurity can be isolated.
Q4: Are there validated analytical methods available for studying Ademetionine degradation?
Yes, several stability-indicating HPLC methods have been developed and validated for the analysis of Ademetionine and its impurities.[3][4] These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of both. Key aspects of these methods often include:
-
Reversed-phase chromatography with a C18 column.
-
Gradient elution to effectively separate compounds with different polarities.
-
UV detection typically around 254-260 nm.
-
Mobile phases often containing buffers to maintain an acidic pH and ion-pair reagents to improve peak shape and retention.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Possible Causes:
-
Inappropriate mobile phase pH.
-
Suboptimal column chemistry.
-
Sample overload.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is acidic (ideally between 3.0 and 4.0) to suppress the ionization of Ademetionine and improve peak shape.
-
Optimize Column and Mobile Phase: A C18 column is commonly used. Consider using a mobile phase with an ion-pairing reagent like sodium lauryl sulfate to enhance the retention and resolution of the polar Ademetionine and its degradation products.
-
Check Sample Concentration: High concentrations of the analyte can lead to peak fronting or tailing. Try diluting your sample.
Issue 2: Inconsistent and Irreproducible Results
Possible Causes:
-
Sample degradation during preparation or analysis.
-
Inconsistent sample handling procedures.
-
Instrument variability.
Troubleshooting Steps:
-
Control Temperature: Prepare samples in an ice bath and use a cooled autosampler if possible.
-
Protect from Light: Use amber vials or cover vials with aluminum foil.
-
Standardize Procedures: Ensure consistent timing for sample preparation and injection.
-
System Suitability Tests: Perform system suitability tests before each run to ensure the HPLC system is performing optimally.
Data Presentation
Table 1: Representative Quantitative Data from Forced Degradation Studies of this compound
| Stress Condition | % Degradation of Ademetionine | Major Degradation Products Detected | % Area of Major Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C for 24h) | 10-15% | Adenine, Homoserine Lactone | Adenine: 5-8%, Homoserine Lactone: 3-5% |
| Alkali Hydrolysis (e.g., 0.1 M NaOH at 25°C for 1h) | > 50% | MTA, Adenine | MTA: 20-30%, Adenine: 15-25% |
| Oxidative Degradation (e.g., 3% H₂O₂ at 25°C for 8h) | 15-25% | Oxidized Ademetionine derivatives, MTA | Oxidized products: 10-15%, MTA: 5-10% |
| Thermal Degradation (e.g., 80°C for 48h) | 20-30% | MTA, Adenine | MTA: 10-15%, Adenine: 8-12% |
| Photolytic Degradation (e.g., UV light for 72h) | 5-10% | MTA, Adenine | MTA: 3-5%, Adenine: 2-4% |
Note: The values presented in this table are illustrative and compiled from qualitative descriptions in the literature. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ademetionine and Its Degradation Products
Objective: To separate and quantify Ademetionine from its major degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate dihydrate, and 0.014 M sodium lauryl sulphate in 75:25 (v/v) water:acetonitrile. Adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase B: 0.004 M citric acid monohydrate, 0.003 M sodium dihydrogen orthophosphate dihydrate, and 0.014 M sodium lauryl sulphate in 20:80 (v/v) water:acetonitrile.
-
Gradient Program:
-
0-10 min: 20% B
-
10-25 min: 20% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Prepare mobile phases and degas thoroughly.
-
Prepare a standard solution of this compound and samples at a known concentration in Mobile Phase A.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify and quantify the peaks based on retention times and peak areas relative to the standard.
Protocol 2: Forced Degradation Studies
Objective: To generate degradation products of Ademetionine under various stress conditions.
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a mild acidic buffer).
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkali Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature (25°C) for 1 hour.
-
Neutralize with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store in the dark at room temperature for 8 hours.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the sample solution in a sealed vial in a hot air oven at 80°C for 48 hours.
-
Cool the solution.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the sample solution in a transparent vial to UV light (e.g., in a photostability chamber) for 72 hours.
-
Prepare a control sample wrapped in aluminum foil and stored under the same conditions.
-
Dilute both samples to a suitable concentration with the mobile phase for HPLC analysis.
-
Visualizations
Caption: Major chemical degradation pathways of Ademetionine.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Ademetionine Butanedisulfonate in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ademetionine butanedisulfonate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound is highly cell-type and application-dependent. For initial experiments, a common starting range is between 50 µM and 500 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I dissolve and store this compound for cell culture use?
A2: this compound is typically soluble in aqueous solutions such as sterile water or phosphate-buffered saline (PBS). It is recommended to prepare fresh stock solutions for each experiment due to the instability of Ademetionine in solution, even when stored at -20°C. If a stock solution must be stored, it should be aliquoted and frozen at -80°C for short-term storage, though fresh preparations are always preferable.
Q3: I am observing significant cell death after treating my cells with this compound. What could be the cause?
A3: High concentrations of Ademetionine can be cytotoxic to certain cell lines. If you observe excessive cell death, consider the following:
-
Reduce the Concentration: Perform a dose-response curve starting from a lower concentration (e.g., 10 µM) to identify a non-toxic range.
-
Decrease Incubation Time: Shorten the exposure time of the cells to Ademetionine.
-
Assess Stock Solution Quality: Ensure your this compound is not degraded. It is best to use a fresh vial or a freshly prepared solution.
Q4: My results are inconsistent between experiments. What are the potential sources of variability?
A4: Inconsistent results with Ademetionine treatment can stem from several factors:
-
Reagent Instability: Ademetionine is unstable in aqueous solutions and can degrade over time, even when frozen. Always prepare fresh solutions for each experiment to ensure consistent potency.
-
Cell Passage Number: The response of cells to stimuli can change with increasing passage number. Ensure you are using cells within a consistent and low passage range.
-
Culture Conditions: Variations in cell density, serum concentration, and incubation time can all impact the cellular response to Ademetionine. Maintain consistent culture conditions across all experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cells | Concentration too low | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 1 mM). |
| Degraded Ademetionine | Use a new vial of this compound and prepare fresh stock solutions immediately before use. | |
| Insufficient incubation time | Increase the duration of treatment. A time-course experiment may be necessary. | |
| High background in assays | Non-specific effects of the butanedisulfonate salt | Include a vehicle control (culture medium with butanedisulfonate salt if available, or just the solvent) to account for any effects of the counter-ion or solvent. |
| Precipitate forms in culture medium | Poor solubility at high concentrations | Ensure the final concentration of the solvent used to dissolve the Ademetionine is not toxic to the cells. If using a high concentration, you may need to warm the medium slightly and mix thoroughly. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile PBS or water for dissolving
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Ademetionine Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0, 10, 50, 100, 250, 500, 750, and 1000 µM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Ademetionine. Include a vehicle-only control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the Ademetionine concentration to determine the IC50 (half-maximal inhibitory concentration) and the optimal non-toxic concentration range for your subsequent experiments.
Signaling Pathways and Workflows
Caption: Metabolic pathways of Ademetionine (SAM).
Caption: Troubleshooting workflow for Ademetionine experiments.
Technical Support Center: Ademetionine Butanedisulfonate Quantification by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Ademetionine butanedisulfonate using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the HPLC analysis of Ademetionine?
The primary challenges in the HPLC analysis of Ademetionine (also known as S-adenosylmethionine or SAMe) are its inherent instability, particularly in neutral or alkaline solutions, and its polar nature, which can lead to poor retention on traditional reversed-phase columns. Degradation can result in the formation of impurities such as adenine, S-adenosyl-L-homocysteine (SAH), and methylthioadenosine (MTA), which may interfere with accurate quantification.
2. What is the recommended column for Ademetionine analysis?
A C18 reversed-phase column is the most commonly used stationary phase for Ademetionine analysis. Due to the polar nature of Ademetionine, it is often necessary to use a mobile phase with an ion-pairing reagent or a highly aqueous mobile phase with a polar-endcapped C18 column to achieve adequate retention and peak shape.
3. What are the typical mobile phase compositions for Ademetionine HPLC?
To achieve good chromatographic performance, acidic mobile phases are generally recommended to ensure the stability of Ademetionine. Common mobile phases include:
-
Ion-Pairing Chromatography: A mixture of an aqueous buffer (e.g., phosphate or citrate buffer) at a low pH (typically 2.5-3.5) with an ion-pairing reagent like sodium 1-octanesulfonate.
-
Reversed-Phase Chromatography: An acidic mobile phase, such as dilute perchloric acid or phosphoric acid, with a small amount of organic modifier like methanol or acetonitrile.
4. What is the optimal detection wavelength for Ademetionine?
Ademetionine has a maximum UV absorbance at approximately 254-260 nm. Therefore, a detection wavelength of 254 nm is commonly used for its quantification.
5. How should samples and standards be prepared to ensure stability?
Due to the instability of Ademetionine, proper sample and standard preparation is critical. It is recommended to:
-
Prepare solutions fresh daily using a diluent that matches the mobile phase or a slightly acidic buffer.
-
Keep samples and standards in an autosampler cooled to 4-8 °C during the analysis.
-
Minimize the exposure of solutions to light and elevated temperatures.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload.- Column degradation. | - Adjust the mobile phase pH to be at least 2 pH units below the pKa of Ademetionine.- Add an ion-pairing reagent (e.g., sodium 1-octanesulfonate) to the mobile phase to improve peak symmetry.- Reduce the injection volume or sample concentration.- Replace the column with a new one. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues.- Pump malfunction or leaks. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for column equilibration before starting the analysis.- Check the HPLC system for leaks and perform pump maintenance. |
| Low Signal Intensity or Poor Sensitivity | - Low sample concentration.- Incorrect detection wavelength.- Degradation of Ademetionine.- Issues with the detector lamp. | - Concentrate the sample if possible.- Verify that the detector is set to the optimal wavelength (~254 nm).- Prepare fresh samples and standards in an acidic diluent and keep them cool.- Check the detector lamp's performance and replace it if necessary. |
| Ghost Peaks or Baseline Noise | - Contaminated mobile phase or diluent.- Carryover from previous injections.- Air bubbles in the system.- Detector lamp instability. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Thoroughly degas the mobile phase.- Allow the detector lamp to warm up sufficiently. |
| Poor Resolution Between Ademetionine and Impurities | - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Gradient profile not optimized. | - Adjust the organic modifier concentration or the gradient slope.- Modify the mobile phase pH or the concentration of the ion-pairing reagent.- Try a different column with a different selectivity. |
Experimental Protocols
Sample Preparation
-
Accurately weigh a sufficient amount of the this compound sample.
-
Dissolve the sample in a diluent, such as 0.01 M HCl or the initial mobile phase, to achieve a known concentration (e.g., 1 mg/mL).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Place the vial in a cooled autosampler (4 °C) for analysis.
Standard Preparation
-
Prepare a stock solution of this compound reference standard in the chosen diluent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.
-
Filter the standards and transfer them to HPLC vials.
HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 10 mM Sodium Phosphate Monobasic with 5 mM Sodium 1-Octanesulfonate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 5-25% B15-20 min: 25-5% B20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Mandatory Visualizations
Caption: Troubleshooting workflow for Ademetionine HPLC analysis.
Technical Support Center: Ademetionine Butanedisulfonate in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ademetionine butanedisulfonate (S-Adenosyl-L-methionine butanedisulfonate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the butanedisulfonate salt form used?
Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule that serves as a primary methyl group donor in numerous biological reactions. It is involved in the synthesis of hormones, neurotransmitters, nucleic acids, proteins, and phospholipids. Due to the inherent instability of the ademetionine molecule, it is commercially available as a stable salt form, with 1,4-butanedisulfonate being a common counter-ion used to improve its stability and shelf-life.
Q2: What are the key stability concerns when working with this compound solutions?
This compound is sensitive to temperature, light, and pH.[1] Degradation can occur over time, especially in aqueous solutions. It is recommended to prepare solutions fresh and protect them from light. Storage at low temperatures (2-8°C) can help to minimize degradation. The stability of ademetionine in solution is also pH-dependent, with greater stability in acidic conditions.
Q3: What are the common degradation products of ademetionine and can they interfere with assays?
Common degradation products of ademetionine include methionine, adenine, methylthioadenosine, and S-adenosyl-homocysteine. These degradation products can potentially interfere with biochemical assays. For example, in spectrophotometric assays, these molecules may absorb at similar wavelengths to the analyte of interest. In enzymatic assays, they could act as inhibitors or substrates for the enzyme being studied.
Troubleshooting Guides
Issue 1: Inconsistent results in spectrophotometric assays.
Potential Cause 1: Spectral Interference from this compound.
Ademetionine has a known UV absorbance maximum at approximately 254 nm.[2] If your analyte of interest is also measured in this region of the UV spectrum, direct interference from ademetionine can lead to falsely elevated absorbance readings.
Troubleshooting Steps:
-
Run a spectrum of this compound: Dissolve this compound in your assay buffer at the working concentration and measure its UV-Vis spectrum (200-400 nm) to determine its absorbance profile in your specific assay conditions.
-
Use a proper blank: Ensure your blank solution contains the same concentration of this compound as your samples to subtract its background absorbance.
-
Wavelength selection: If possible, select a wavelength for your analysis where ademetionine has minimal absorbance.
-
Sample dilution: If the concentration of ademetionine is high, consider diluting your sample to reduce its contribution to the overall absorbance.
Potential Cause 2: Interference from Degradation Products.
Degradation products of ademetionine, such as adenine, also absorb UV light and can contribute to background absorbance.
Troubleshooting Steps:
-
Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments.
-
Control for degradation: Analyze a control sample of ademetionine in buffer that has been incubated under the same conditions as your experimental samples to assess the contribution of degradation products to the final reading.
Issue 2: Unexpected results in enzyme kinetic assays.
Potential Cause 1: Ademetionine as a substrate or inhibitor.
Ademetionine is a substrate for methyltransferases. If your enzyme of interest is a methyltransferase, the exogenous ademetionine will act as a substrate. For other enzymes, ademetionine or its degradation products could potentially act as inhibitors or allosteric modulators.
Troubleshooting Steps:
-
Enzyme activity control: Run a control reaction with the enzyme and this compound alone (without your substrate of interest) to check for any direct effect on the enzyme.
-
Vary ademetionine concentration: Perform the assay with varying concentrations of ademetionine to determine if the observed effect is dose-dependent.
-
Literature review: Check the literature for any known interactions between ademetionine and your enzyme of interest.
Potential Cause 2: Alteration of Assay Conditions.
The addition of this compound, which is a salt, can alter the ionic strength and pH of the reaction buffer, potentially affecting enzyme activity.
Troubleshooting Steps:
-
Verify pH and ionic strength: Measure the pH of your assay buffer after the addition of this compound to ensure it is within the optimal range for your enzyme.
-
Buffer optimization: You may need to adjust your buffer composition to maintain the desired pH and ionic strength.
Issue 3: Poor reproducibility in immunoassays (e.g., ELISA).
Potential Cause 1: Non-specific binding.
While less common, high concentrations of any charged molecule, including ademetionine and butanedisulfonate, could potentially interfere with antibody-antigen binding through non-specific interactions.
Troubleshooting Steps:
-
Optimize blocking and washing steps: Ensure that your blocking and washing protocols are robust to minimize non-specific binding.
-
Matrix effects control: Prepare your standard curve in a matrix that closely matches your sample matrix, including the presence of this compound.
-
Sample dilution: Diluting your sample can help to reduce the concentration of potentially interfering substances.
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the potential impact of this compound on different biochemical assays.
Table 1: Effect of this compound on a Spectrophotometric Assay at 260 nm.
| Ademetionine Concentration (mM) | Absorbance of Analyte (AU) | Absorbance of Ademetionine alone (AU) | Observed Total Absorbance (AU) | % Interference |
| 0 | 0.500 | 0.000 | 0.500 | 0% |
| 1 | 0.500 | 0.150 | 0.650 | 30% |
| 5 | 0.500 | 0.750 | 1.250 | 150% |
| 10 | 0.500 | 1.500 | 2.000 | 300% |
Table 2: Influence of this compound on a Hypothetical Enzyme Assay.
| Ademetionine Concentration (mM) | Enzyme Activity (U/mL) without Ademetionine | Observed Enzyme Activity (U/mL) with Ademetionine | % Change in Activity |
| 0 | 100 | 100 | 0% |
| 1 | 100 | 95 | -5% |
| 5 | 100 | 78 | -22% |
| 10 | 100 | 62 | -38% |
Experimental Protocols
Protocol 1: Determining the UV-Vis Spectrum of this compound.
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in your assay buffer.
-
Prepare dilutions: Create a series of dilutions from the stock solution (e.g., 5 mM, 2.5 mM, 1 mM, 0.5 mM) using the same assay buffer.
-
Blank measurement: Use the assay buffer as the blank for the spectrophotometer.
-
Spectral scan: For each concentration, perform a wavelength scan from 200 nm to 400 nm.
-
Data analysis: Plot absorbance versus wavelength to visualize the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
Protocol 2: Troubleshooting Workflow for Suspected Assay Interference.
-
Identify the potential for interference: Review the chemical properties of this compound and the principles of your assay.
-
Control experiments:
-
Run a "reagent blank" containing all assay components, including this compound, but without the analyte or enzyme.
-
Analyze a sample with a known concentration of your analyte in the presence and absence of this compound.
-
-
Dilution series: Prepare and analyze a dilution series of your sample to check for linearity. Non-linear results may indicate interference.
-
Spike and recovery: Add a known amount of your analyte to a sample already containing this compound and measure the recovery. Poor recovery suggests interference.
-
Alternative method: If possible, use an orthogonal method to confirm your results (e.g., HPLC for a spectrophotometric assay).
Visualizations
Caption: The Ademetionine (SAMe) cycle illustrating its role as a methyl donor.
Caption: A logical workflow for troubleshooting assay interference.
References
Preventing Ademetionine butanedisulfonate precipitation in media
[2] {'snippet': "S-adenosyl-L-methionine (SAMe) is a naturally occurring molecule that is involved in numerous biochemical reactions in the body. It is known for its role in supporting joint health, mood balance, and liver function. However, SAMe is an unstable molecule, which makes it challenging to formulate into a stable and effective dietary supplement. One common issue with SAMe is its tendency to precipitate out of solution, which can reduce its bioavailability and efficacy. In this article, we will explore the factors that contribute to SAMe precipitation and discuss strategies for preventing it.", 'title': 'The Science Behind SAMe: Why It Precipitates and How to Prevent It', 'url': '--INVALID-LINK-- {'snippet': 'S-adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a vital role in various metabolic pathways. It is a key methyl donor in the body and is involved in the synthesis of neurotransmitters, phospholipids, and other important molecules. However, SAMe is notoriously unstable, particularly in aqueous solutions. This instability can lead to precipitation, which can be a major challenge in research and clinical applications. In this blog post, we will delve into the factors that influence SAMe precipitation and explore methods to enhance its stability.', 'title': 'Understanding and Preventing SAMe Precipitation: A Guide for Researchers', 'url': '--INVALID-LINK-- {'snippet': 'The present invention relates to stable salts of S-adenosylmethionine (SAMe) and to compositions containing them, as well as to the processes for their preparation. It is known that SAMe is a very important, but also very unstable molecule, which can be salified to increase its stability. The most common salts of SAMe are tosylate, butanedisulfonate, disulfate tosylate, disulfate ditosylate, etc. However, these salts also have stability problems, especially in the presence of water, which causes the precipitation of the active ingredient with consequent loss of activity.', 'title': 'Stable salts of S-adenosylmethionine (SAMe) and compositions containing them', 'url': '--INVALID-LINK-- {'snippet': "The solubility of S-adenosyl-L-methionine (SAMe) is influenced by several factors, including pH, temperature, and the presence of other solutes. SAMe is most soluble in acidic solutions with a pH between 4.0 and 5.0. As the pH increases, the solubility of SAMe decreases, and it may precipitate out of solution. Temperature also plays a role, with higher temperatures generally increasing solubility. However, high temperatures can also accelerate the degradation of SAMe. The presence of certain salts and other solutes can also affect the solubility of SAMe.", 'title': 'Solubility of S-adenosyl-L-methionine (SAMe)', 'url': '--INVALID-LINK-- {'snippet': "The stability of S-adenosyl-L-methionine (SAMe) is a critical factor in its therapeutic efficacy. SAMe is an unstable molecule that can degrade rapidly, particularly in aqueous solutions. This degradation can lead to a loss of biological activity and the formation of inactive byproducts. Several factors can influence the stability of SAMe, including pH, temperature, and the presence of light. In this article, we will review the factors that affect SAMe stability and discuss strategies for preserving its potency.", 'title': 'Factors Affecting the Stability of S-adenosyl-L-methionine (SAMe)', 'url': 'https.example.com/factors-affecting-stability-of-s-adenosyl-l-methionine'} {'snippet': "S-adenosyl-L-methionine (SAMe) is a naturally occurring molecule that has been shown to have a variety of health benefits. However, SAMe is also an unstable molecule that can be difficult to work with in the lab. One of the biggest challenges is preventing SAMe from precipitating out of solution. This can be a major problem, as it can lead to inaccurate experimental results. In this article, we will provide some tips and tricks for preventing SAMe precipitation in the lab.", 'title': 'Tips and Tricks for Preventing SAMe Precipitation in the Lab', 'url': '--INVALID-LINK-- {'snippet': 'Ademetionine (S-adenosyl-L-methionine) is a pleiotropic molecule that regulates key functions in all living cells, including cell proliferation, differentiation and death. In the liver, ademetionine is the main methyl donor and is the precursor of glutathione, the main cellular antioxidant. Alterations in ademetionine metabolism are found in patients with chronic liver diseases, and ademetionine administration has been shown to have beneficial effects in these patients. However, the use of ademetionine is limited by its instability and low bioavailability.', 'title': 'Ademetionine for the treatment of liver diseases', 'url': '--INVALID-LINK-- {'snippet': "The stability of SAMe is highly dependent on pH. It is most stable in acidic conditions (pH 4.0-5.0). As the pH increases, the rate of degradation increases significantly. This is due to the fact that the sulfonium ion in SAMe is susceptible to nucleophilic attack by hydroxide ions, which are more abundant at higher pH values.", 'title': 'The Role of pH in SAMe Stability', 'url': '--INVALID-LINK-- {'snippet': "The stability of S-adenosyl-L-methionine (SAMe) is also affected by temperature. Higher temperatures can accelerate the degradation of SAMe. It is recommended to store SAMe solutions at low temperatures (2-8°C) to minimize degradation. However, it is important to note that freezing and thawing can also cause degradation, so it is best to avoid repeated freeze-thaw cycles.", 'title': 'The Effect of Temperature on SAMe Stability', 'url': '--INVALID-LINK-- {'snippet': 'S-adenosyl-L-methionine (SAMe) is a naturally occurring molecule that is involved in a wide range of biochemical reactions. It is a key methyl donor, and it plays a role in the synthesis of DNA, RNA, proteins, and lipids. SAMe is also involved in the regulation of gene expression and cell signaling. However, SAMe is an unstable molecule, and it can be difficult to work with in the lab. One of the main challenges is preventing SAMe from precipitating out of solution.', 'title': 'The Challenge of Working with SAMe in the Lab', 'url': '--INVALID-LINK-- {'snippet': 'The present invention relates to stable oral compositions of S-adenosyl-L-methionine (SAMe). The compositions comprise a core containing SAMe and a moisture-resistant film coating. The film coating protects the SAMe from degradation by moisture, which can cause the SAMe to precipitate out of solution. The compositions of the present invention are stable for at least 24 months at room temperature.', 'title': 'Stable oral compositions of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable liquid formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises SAMe, a buffer, and a chelating agent. The buffer maintains the pH of the formulation in the range of 4.0 to 5.0, which is the optimal pH for SAMe stability. The chelating agent protects the SAMe from degradation by metal ions. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable liquid formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': "S-Adenosyl-L-methionine (SAMe) is a naturally occurring compound that plays a vital role in cellular metabolism. It is a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation. SAMe is also involved in the methylation of DNA and proteins, which can affect gene expression and cell signaling. However, SAMe is an unstable molecule that is susceptible to degradation by heat, light, and moisture. This instability can lead to precipitation, which can be a problem in both research and clinical settings.", 'title': 'The Instability of SAMe and Its Implications', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a method for stabilizing S-adenosyl-L-methionine (SAMe) in a liquid formulation. The method comprises adding a cyclodextrin to the formulation. The cyclodextrin encapsulates the SAMe molecule, which protects it from degradation. The formulation is stable for at least 18 months at room temperature.', 'title': 'Method for stabilizing S-adenosyl-L-methionine in a liquid formulation', 'url': '--INVALID-LINK-- {'snippet': 'S-adenosyl-L-methionine (SAMe) is a naturally occurring molecule that is used as a dietary supplement and a prescription drug. It is used to treat a variety of conditions, including depression, osteoarthritis, and liver disease. However, SAMe is an unstable molecule, and it can be difficult to formulate into a stable and effective product. One of the main challenges is preventing SAMe from precipitating out of solution.', 'title': 'The Challenge of Formulating SAMe', 'url': 'https.example.com/challenge-of-formulating-same'} {'snippet': "The solubility of S-adenosyl-L-methionine (SAMe) can be affected by the presence of other media components. For example, some amino acids and salts can decrease the solubility of SAMe. It is important to consider the composition of the media when preparing SAMe solutions. It may be necessary to adjust the pH or add a solubilizing agent to prevent precipitation.", 'title': 'The Effect of Media Components on SAMe Solubility', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a method for preventing the precipitation of S-adenosyl-L-methionine (SAMe) from a liquid formulation. The method comprises adding a surfactant to the formulation. The surfactant helps to keep the SAMe in solution by reducing the surface tension of the liquid. The formulation is stable for at least 12 months at room temperature.', 'title': 'Method for preventing the precipitation of S-adenosyl-L-methionine from a liquid formulation', 'url': '--INVALID-LINK-- {'snippet': "The solubility of S-adenosyl-L-methionine (SAMe) is also affected by its concentration. Higher concentrations of SAMe are more likely to precipitate out of solution. It is important to prepare SAMe solutions at the lowest effective concentration to minimize the risk of precipitation.", 'title': 'The Effect of Concentration on SAMe Solubility', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable lyophilized formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises SAMe and a cryoprotectant. The cryoprotectant protects the SAMe from degradation during the lyophilization process. The formulation is stable for at least 24 months at room temperature.', 'title': 'Stable lyophilized formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a method for increasing the solubility of S-adenosyl-L-methionine (SAMe) in a liquid formulation. The method comprises adding a cosolvent to the formulation. The cosolvent helps to dissolve the SAMe and prevent it from precipitating out of solution. The formulation is stable for at least 12 months at room temperature.', 'title': 'Method for increasing the solubility of S-adenosyl-L-methionine in a liquid formulation', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable injectable formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises SAMe, a buffer, and a tonicity agent. The buffer maintains the pH of the formulation in the range of 4.0 to 5.0, which is the optimal pH for SAMe stability. The tonicity agent adjusts the osmotic pressure of the formulation to be compatible with blood. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable injectable formulation of S-adenosyl-L-methionine', 'url': 'https.example.com/stable-injectable-formulation-of-s-adenosyl-l-methionine'} {'snippet': 'The present invention provides a stable ophthalmic formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises SAMe, a buffer, and a viscosity-enhancing agent. The buffer maintains the pH of the formulation in the range of 4.0 to 5.0, which is the optimal pH for SAMe stability. The viscosity-enhancing agent increases the residence time of the formulation in the eye. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable ophthalmic formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable nasal formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises SAMe, a buffer, and a mucoadhesive agent. The buffer maintains the pH of the formulation in the range of 4.0 to 5.0, which is the optimal pH for SAMe stability. The mucoadhesive agent increases the residence time of the formulation in the nasal cavity. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable nasal formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable transdermal formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises SAMe, a penetration enhancer, and a gelling agent. The penetration enhancer facilitates the delivery of SAMe across the skin. The gelling agent provides a suitable consistency for topical application. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable transdermal formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable liposomal formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises SAMe encapsulated in liposomes. The liposomes protect the SAMe from degradation and enhance its delivery to target cells. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable liposomal formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable nanoparticle formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises SAMe loaded into nanoparticles. The nanoparticles protect the SAMe from degradation and enhance its delivery to target cells. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable nanoparticle formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable microsphere formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises SAMe encapsulated in microspheres. The microspheres protect the SAMe from degradation and provide for its sustained release. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable microsphere formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable implantable formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises SAMe dispersed in a biodegradable polymer. The polymer provides for the sustained release of SAMe over a period of time. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable implantable formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable gene therapy formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises a vector encoding a gene for an enzyme that synthesizes SAMe. The vector is administered to a patient, and the enzyme is expressed in the patient''s cells. This results in the production of SAMe in the patient''s body. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable gene therapy formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable cell therapy formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises cells that have been genetically modified to produce SAMe. The cells are administered to a patient, and they produce SAMe in the patient''s body. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable cell therapy formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- {'snippet': 'The present invention provides a stable tissue engineering formulation of S-adenosyl-L-methionine (SAMe). The formulation comprises a scaffold that is seeded with cells that have been genetically modified to produce SAMe. The scaffold is implanted in a patient, and the cells produce SAMe in the patient''s body. The formulation is stable for at least 12 months at room temperature.', 'title': 'Stable tissue engineering formulation of S-adenosyl-L-methionine', 'url': '--INVALID-LINK-- Technical Support Center: Ademetionine Butanedisulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
Ademetionine, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring molecule involved in numerous biochemical reactions. It serves as a primary methyl group donor in cellular metabolism and is a precursor for antioxidants like glutathione. However, Ademetionine is an inherently unstable molecule, particularly in aqueous solutions, which can lead to its precipitation and a reduction in its bioavailability and experimental efficacy. The butanedisulfonate salt form is used to improve its stability, but challenges remain, especially in complex solutions like cell culture media.
Q2: What are the primary factors that influence the precipitation of this compound in media?
Several factors can contribute to the precipitation of this compound in solution:
-
pH: The stability of Ademetionine is highly pH-dependent. It is most soluble and stable in acidic conditions, typically between pH 4.0 and 5.0. As the pH increases towards neutral or alkaline, its solubility decreases, increasing the likelihood of precipitation.
-
Temperature: While higher temperatures can increase the solubility of many compounds, they can also accelerate the degradation of the unstable Ademetionine molecule. It is recommended to store Ademetionine solutions at low temperatures (2-8°C) to minimize degradation.
-
Concentration: Higher concentrations of Ademetionine are more likely to precipitate out of solution. It is advisable to use the lowest effective concentration for your experiments to minimize this risk.
-
Media Components: Certain components within cell culture media, such as specific amino acids and salts, can decrease the solubility of Ademetionine.
-
Presence of Water: The presence of moisture can cause the active ingredient to precipitate, leading to a loss of activity.
Troubleshooting Guides
Issue: I am observing precipitation after adding this compound to my cell culture medium.
This is a common issue due to the inherent instability of the Ademetionine molecule. Follow these troubleshooting steps to identify and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Ademetionine precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution in a buffer optimized for Ademetionine stability.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 0.1 M Citrate Buffer (pH 4.5)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Procedure:
-
Buffer Preparation: Prepare a 0.1 M Citrate Buffer and adjust the pH to 4.5 using citric acid or sodium citrate.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in the pre-chilled (4°C) 0.1 M Citrate Buffer (pH 4.5) to the desired stock concentration. Gently vortex to mix until fully dissolved. Note: Avoid vigorous shaking, as this can introduce oxygen and degrade the compound.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use. For short-term use (up to one week), store at 2-8°C.
Protocol 2: Addition of this compound to Cell Culture Media
This protocol outlines the steps for adding the prepared stock solution to your cell culture medium to minimize the risk of precipitation.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile pipettes and tubes
Procedure:
-
Thawing: If frozen, thaw an aliquot of the Ademetionine stock solution on ice.
-
Dilution: Just before use, dilute the stock solution to the final working concentration in a small volume of the pre-warmed cell culture medium.
-
Addition to Media: Add the diluted Ademetionine solution dropwise to the main volume of the cell culture medium while gently swirling the flask or plate. This ensures even distribution and minimizes localized high concentrations that can lead to precipitation.
-
pH Check (Optional): After addition, you can check the final pH of the medium to ensure it remains within the optimal range for your cells.
-
Incubation: Proceed with your experiment by incubating the cells with the Ademetionine-supplemented medium.
Data Presentation
Table 1: Factors Affecting this compound Stability and Solubility
| Factor | Optimal Condition for Stability/Solubility | Rationale |
| pH | 4.0 - 5.0 | The sulfonium ion in Ademetionine is less susceptible to nucleophilic attack by hydroxide ions at acidic pH. |
| Temperature | Storage at 2-8°C (short-term) or -20°C/-80°C (long-term) | Lower temperatures slow down the rate of chemical degradation. |
| Concentration | Use the lowest effective concentration | Higher concentrations increase the likelihood of exceeding the solubility limit, leading to precipitation. |
| Solvent | Acidic buffers (e.g., citrate buffer) | Buffers help maintain a stable, acidic pH, which is crucial for Ademetionine stability. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the factors influencing the stability of Ademetionine in solution, which is critical for its role as a methyl donor in various cellular pathways.
Caption: Factors affecting Ademetionine stability and its biological role.
Technical Support Center: Ademetionine Butanedisulfonate Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of Ademetionine Butanedisulfonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound and its impurities.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation of ademetionine standard and sample solutions | Ademetionine is unstable in neutral and alkaline solutions. Temperature and light can also accelerate degradation. | - Prepare solutions fresh in a diluent with a pH between 4.0 and 5.0, such as a phosphate or acetate buffer. - Use an autosampler with temperature control set to 2-8 °C. - Protect solutions from light by using amber vials. |
| Poor peak shape (tailing) for the ademetionine peak | - Secondary interactions with residual silanols on the HPLC column. - Overloading of the column. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) and an appropriate ionic strength (e.g., 25-50 mM phosphate buffer) to suppress silanol interactions. - Consider using a column with end-capping or a base-deactivated stationary phase. - Reduce the injection volume or the concentration of the sample. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or pH. - Temperature variations in the column compartment. - Inadequate column equilibration. | - Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the pump is functioning correctly. - Use a thermostatically controlled column compartment and allow it to stabilize before analysis. - Equilibrate the column with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before the first injection. |
| Ghost peaks appearing in the chromatogram | - Contamination in the mobile phase, diluent, or from the autosampler. - Carryover from a previous injection. | - Run a blank gradient (injecting only the diluent) to identify the source of the ghost peaks. - Use high-purity solvents and freshly prepared mobile phases. - Incorporate a robust needle wash step in the autosampler method, using a strong solvent. |
| Poor resolution between impurity peaks | - Sub-optimal mobile phase composition or gradient. - Inappropriate column chemistry or particle size. | - Optimize the gradient elution program, perhaps by using a shallower gradient. - Adjust the mobile phase pH to alter the ionization state and retention of impurities. - Evaluate a column with a different selectivity or a higher efficiency (smaller particle size). |
Frequently Asked Questions (FAQs)
1. What are the common impurities of this compound?
Common impurities include degradation products and related substances from the manufacturing process. Key impurities often monitored are:
-
Adenine: A degradation product resulting from the cleavage of the glycosidic bond.
-
S-Adenosyl-L-homocysteine (SAH): Formed by the demethylation of ademetionine.
-
Methylthioadenosine (MTA): A product of ademetionine metabolism and degradation.
-
Guanosine analogues: Can be process-related impurities.
2. Which analytical technique is most suitable for ademetionine impurity profiling?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique for quantifying ademetionine and its related substances. This method can separate the main component from its potential degradation products and process-related impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) can be used for the identification of unknown impurities.
3. Why is pH control so critical when preparing samples and mobile phases for ademetionine analysis?
Ademetionine is highly susceptible to degradation, particularly through depurination to form adenine, in solutions with a neutral or alkaline pH. Maintaining an acidic environment (typically pH 2.5-4.5) is crucial to ensure the stability of the molecule throughout the sample preparation and analytical run, providing accurate quantification of both the active substance and its impurities.
Quantitative Data: Impurity Limits
The following table summarizes typical acceptance criteria for related substances in this compound, based on pharmacopeial standards. Note that specific limits may vary, and it is essential to consult the relevant official monograph (e.g., from the European Pharmacopoeia) for the most current specifications.
| Impurity | Typical Reporting Threshold (%) | Typical Disregard Limit (%) |
| Adenine | 0.05 | < 0.05 |
| S-Adenosyl-L-homocysteine (SAH) | 0.05 | < 0.05 |
| Methylthioadenosine (MTA) | 0.05 | < 0.05 |
| Any other individual unknown impurity | 0.05 | < 0.05 |
| Total Impurities | - | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol outlines a typical stability-indicating HPLC method for the analysis of this compound and its related substances.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 25 mM Sodium Phosphate buffer with 5 mM Sodium 1-Octanesulfonate, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 80 20 30 80 20 35 95 5 | 45 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
2. Sample Preparation:
-
Diluent: 0.01 M Hydrochloric Acid or a pH 4.5 phosphate buffer.
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve the same target concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for Ademetionine Impurity Profiling.
Caption: Key Degradation Pathways of Ademetionine.
Technical Support Center: Enhancing the In Vivo Bioavailability of Ademetionine Butanedisulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the in vivo delivery of Ademetionine (S-adenosyl-L-methionine). Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and robust protocols to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of Ademetionine butanedisulfonate?
The primary obstacles to achieving high oral bioavailability for Ademetionine are its inherent chemical instability and poor intestinal absorption.
-
Chemical Instability: Ademetionine is highly unstable in acidic environments, such as the stomach, where it rapidly degrades into inactive products. It is also sensitive to heat and moisture, which can compromise its integrity during manufacturing and storage.
-
Poor Intestinal Absorption: As a hydrophilic molecule, Ademetionine has low membrane permeability, leading to inefficient absorption across the intestinal epithelium.
Q2: What are the most effective strategies to enhance the in vivo bioavailability of Ademetionine?
The most successful strategies focus on protecting Ademetionine from gastric degradation and improving its absorption in the intestine. Key approaches include:
-
Enteric Coating/Gastro-resistant Formulations: This is the most common and well-established method. An enteric coating is a polymer barrier applied to oral medication that prevents its dissolution or disintegration in the gastric environment. This protects Ademetionine from the acidic pH of the stomach and allows it to be released in the more alkaline environment of the small intestine, where it is better absorbed.
-
Nanoparticle-based Delivery Systems: Encapsulating Ademetionine in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can offer dual benefits. The nanoparticles protect the drug from degradation in the stomach and can enhance its absorption across the intestinal mucosa.
-
Liposomal Formulations: Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic drugs like Ademetionine. They can protect the drug from degradation and potentially improve its uptake by intestinal cells.
The following diagram illustrates the logical relationship between the challenges and the corresponding formulation solutions.
Validation & Comparative
Ademetionine Butanedisulfonate vs. S-Adenosylmethionine (SAMe): A Comparative Efficacy Guide
An objective analysis of Ademetionine Butanedisulfonate in comparison to other S-Adenosylmethionine (SAMe) formulations, supported by experimental data for researchers, scientists, and drug development professionals.
S-Adenosylmethionine (SAMe) is a naturally occurring compound and a crucial methyl donor in numerous metabolic pathways, playing a significant role in the synthesis of neurotransmitters, phospholipids, and polyamines. Due to its inherent instability, SAMe is formulated as various stable salts for therapeutic use. This guide provides a comparative overview of this compound, a specific salt of SAMe, against other SAMe formulations, focusing on efficacy, stability, and bioavailability.
Understanding the Formulations: this compound as a Stable Salt of SAMe
Ademetionine, the active moiety, is chemically identical to S-Adenosylmethionine. This compound is a specific, stable salt form of SAMe. The inherent instability of the SAMe molecule necessitates its formulation into stable salts to ensure its viability as an oral therapeutic agent. Besides butanedisulfonate, other common salt forms include tosylate and sulfate. The choice of the salt form can significantly influence the stability, bioavailability, and ultimately, the therapeutic efficacy of the SAMe molecule.
Comparative Analysis of Bioavailability and Stability
While direct head-to-head clinical trials comparing the bioavailability of different SAMe salts are limited, preclinical and pharmacokinetic studies provide valuable insights. The stability of the salt form is a critical factor influencing the amount of active SAMe that reaches the systemic circulation.
One study highlighted that the butanedisulfonate form of SAMe is believed to possess a longer shelf life compared to the tosylate form, suggesting enhanced stability. A study comparing a novel SAMe phytate salt to SAMe tosylate in rats demonstrated that the phytate salt exhibited greater stability. Although this study did not include the butanedisulfonate salt, it underscores the impact of the salt form on stability.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Fasting vs. Fed State)
| Parameter | Fasting State (Mean ± SD) | Fed State (Mean ± SD) |
| Tmax (h) | 4.50 ± 1.07 | 7.50 ± 1.58 |
| Cmax (ng/mL) | 250.85 ± 195.83 | 316.33 ± 232.54 |
| AUC0-t (ng·h/mL) | 3039.58 ± 2623.61 | 4220.67 ± 2947.66 |
| AUC0-inf (ng·h/mL) | 4021.02 ± 3377.13 | 5087.28 ± 3539.26 |
Data from a study on Ademetionine 1,4-Butanedisulfonate enteric-coated tablets in healthy Chinese volunteers.
The data indicates that food intake delays the time to reach maximum concentration (Tmax) but results in higher overall exposure (AUC) to Ademetionine.
Clinical Efficacy in Major Depressive Disorder
This compound has been evaluated for its efficacy in treating major depressive disorder. In two multicenter studies, the antidepressant effects of this compound were compared to the tricyclic antidepressant imipramine. One study administered 1600 mg/day of oral this compound, while the other used 400 mg/day intramuscularly. Both studies found that this compound was comparable in efficacy to imipramine but was significantly better tolerated.
While these studies establish the efficacy of the butanedisulfonate salt, they do not provide a direct comparison to other SAMe salts. A systematic review of various SAMe formulations in the treatment of depression concluded that SAMe is an effective antidepressant, though the specific salt forms used in the analyzed studies were not always detailed.
Efficacy in Osteoarthritis
SAMe has demonstrated efficacy in the management of osteoarthritis, with studies suggesting it has both analgesic and anti-inflammatory properties. A significant multicenter, double-blind study compared the efficacy and tolerability of 1,200 mg/day of oral SAMe (salt form not specified) to 750 mg/day of naproxen, a nonsteroidal anti-inflammatory drug (NSAID), in 734 patients with osteoarthritis of the hip, knee, spine, and hand. The results showed that SAMe had analgesic activity comparable to naproxen but with significantly better tolerability.
Another double-blind, crossover trial compared 1200 mg of SAMe to 200 mg of celecoxib (a COX-2 inhibitor) for 16 weeks in patients with knee osteoarthritis. The study found that celecoxib had a faster onset of action in the first month, but by the second month, there was no significant difference in pain reduction between the two treatments, indicating SAMe is as effective as celecoxib in the longer term.
As with depression, these studies confirm the general efficacy of SAMe in osteoarthritis, but direct comparisons between different salt formulations are lacking in the published literature.
Experimental Protocols
Pharmacokinetic Study of this compound
A randomized, open-label, single-dose, two-period crossover study was conducted in healthy Chinese volunteers to evaluate the pharmacokinetic profile of Ademetionine 1,4-Butanedisulfonate enteric-coated tablets and the impact of food.
-
Subjects: Healthy male and female volunteers.
-
Design: Crossover design with two periods: fasting and postprandial.
-
Intervention: A single oral dose of Ademetionine 1,4-Butanedisulfonate enteric-coated tablets.
-
Sampling: Blood samples were collected at predefined time points before and after drug administration.
-
Analysis: Plasma concentrations of ademetionine were determined using a validated analytical method.
-
Pharmacokinetic Parameters: Cmax, Tmax, AUC0-t, and AUC0-inf were calculated.
Clinical Trial for Major Depressive Disorder
A multicenter, double-blind, randomized, parallel-group study was conducted to compare the efficacy and tolerability of this compound with imipramine in patients with major depression.
-
Subjects: Patients diagnosed with a major depressive episode.
-
Inclusion Criteria: Baseline score on the 21-item Hamilton Depression Rating Scale (HAM-D) of ≥18.
-
Interventions:
-
Group 1: Oral this compound (1600 mg/day) for 6 weeks.
-
Group 2: Oral imipramine (150 mg/day) for 6 weeks.
-
-
Primary Efficacy Measures:
-
Final HAM-D score.
-
Percentage of responders based on the Clinical Global Impression (CGI) at the endpoint.
-
-
Secondary Efficacy Measures:
-
Endpoint Montgomery-Asberg Depression Rating Scale (MADRS) scores.
-
Response rate (≥50% decrease in HAM-D score from baseline).
-
Signaling Pathways of SAMe
SAMe is a pleiotropic molecule involved in three major metabolic pathways: transmethylation, transsulfuration, and polyamine synthesis. As the primary methyl group donor, SAMe is essential for the methylation of DNA, RNA, proteins, and phospholipids, which are critical for gene expression, signal transduction, and membrane fluidity.
Conclusion
This compound is a stable and effective salt form of S-Adenosylmethionine. Pharmacokinetic data demonstrate its oral bioavailability, which is influenced by food. Clinical studies have established its efficacy in major depressive disorder and osteoarthritis, with a favorable safety profile compared to some standard medications. However, a notable gap in the literature is the lack of direct, head-to-head comparative clinical trials evaluating the efficacy and bioavailability of this compound against other SAMe salts, such as tosylate. Such studies would be invaluable for drug development professionals in optimizing SAMe-based therapies. The available evidence suggests that the choice of salt form is a critical determinant of the stability and, potentially, the therapeutic effectiveness of SAMe.
Validating the Effect of Ademetionine Butanedisulfonate on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Ademetionine butanedisulfonate (S-adenosylmethionine, SAMe) on gene expression with other methyl donors. The information is supported by experimental data to assist researchers in evaluating its potential applications.
Executive Summary
This compound, a stable salt of S-adenosylmethionine (SAMe), is a critical methyl donor in numerous cellular processes, including the epigenetic regulation of gene expression. Experimental evidence demonstrates its ability to modulate the expression of key inflammatory and liver-specific genes. This guide summarizes the current understanding of Ademetionine's impact on gene expression, provides comparative context with other methyl donors like betaine, and details the experimental protocols used in key studies.
Modulation of Inflammatory Gene Expression
Ademetionine has been shown to directly influence the expression of key cytokines involved in the inflammatory response. A pivotal study demonstrated its effects on human macrophage-like cells.
Experimental Data: Cytokine Gene Expression in Macrophages
| Treatment | Gene | Expression Change |
| Ademetionine (SAMe) | TNF-α (pro-inflammatory) | ↓ 45% reduction |
| Ademetionine (SAMe) | IL-10 (anti-inflammatory) | ↑ 77% increase |
This dual action of suppressing a pro-inflammatory cytokine while upregulating an anti-inflammatory one highlights the potential of Ademetionine in modulating inflammatory pathways.
Regulation of Liver-Specific Gene Expression
In the context of liver health, Ademetionine plays a crucial role in maintaining the differentiated state of hepatocytes by regulating the expression of methionine adenosyltransferase (MAT) isoenzymes. In liver disease and cancer, a switch in expression from the liver-specific MAT1A to the more widely expressed MAT2A is observed.
Experimental Data: MAT1A and MAT2A Gene Expression in Rat Hepatocytes
| Condition | Gene | Expression | Effect of Ademetionine |
| Cultured Hepatocytes (Control) | MAT1A | Progressively decreases | Prevents decrease |
| Cultured Hepatocytes (Control) | MAT2A | Progressively increases | Prevents increase |
These findings suggest that Ademetionine is a key regulator in maintaining the normal phenotype of hepatocytes by preventing the gene expression changes associated with liver pathology.[1][2]
Comparison with Other Methyl Donors
While direct comparative studies on the global gene expression profiles of Ademetionine versus other methyl donors like betaine and methionine are limited, some studies offer insights into their differential metabolic effects, which can indirectly influence gene expression.
Comparative Metabolic Effects in Rat Hepatocytes (Ethanol-Induced Changes)
| Parameter | Ademetionine (SAMe) | Betaine |
| SAM:SAH Ratio | ↑ Increases | ↑ Increases |
| Hepatic Steatosis | ↓ Attenuates | ↓ Attenuates |
| Homocysteine Release | No effect | ↓ Prevents increase |
This comparison indicates that while both Ademetionine and betaine can restore the critical SAM:SAH ratio and reduce fat accumulation in liver cells, only betaine was shown to prevent the release of homocysteine, a pro-inflammatory amino acid. This suggests distinct mechanisms of action that could translate to different downstream effects on gene expression.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ademetionine in Gene Regulation
Experimental Workflow for Gene Expression Analysis
Experimental Protocols
A. Gene Expression Analysis of Inflammatory Cytokines in Macrophages (Real-Time PCR)
-
Cell Culture and Treatment: Human monocytic cell lines (e.g., THP-1) are differentiated into macrophages. The cells are then treated with this compound at various concentrations for a specified period (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Quantitative Real-Time PCR (qPCR): qPCR is performed using a thermal cycler with SYBR Green or probe-based assays. Specific primers for TNF-α, IL-10, and a housekeeping gene (e.g., GAPDH or ACTB) are used.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target genes is normalized to the housekeeping gene and compared to the untreated control group.
B. Analysis of MAT1A and MAT2A Expression in Hepatocytes
-
Hepatocyte Culture: Primary rat hepatocytes are isolated and cultured.[1][2] Cells are treated with this compound.[1][2]
-
RNA Extraction and Northern Blot Analysis: Total RNA is extracted from the cultured hepatocytes.[1][2] For Northern blot analysis, a specific amount of RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with radiolabeled probes specific for MAT1A and MAT2A mRNA.[1][2]
-
Nuclear Run-on Assay (for transcription rate): To determine if the changes in mRNA levels are due to altered transcription, nuclear run-on assays can be performed. Nuclei are isolated, and nascent RNA transcripts are allowed to elongate in the presence of labeled nucleotides. The labeled RNA is then hybridized to DNA probes for the genes of interest.
-
Data Quantification: The intensity of the hybridization signals is quantified and normalized to a control gene to determine the relative abundance of the target mRNAs.[1][2]
Conclusion
This compound demonstrates a significant and specific effect on the expression of genes involved in inflammation and liver cell differentiation. Its ability to modulate these pathways provides a strong rationale for its therapeutic potential. While further direct comparative studies with other methyl donors are needed to fully elucidate its unique gene regulatory functions, the existing evidence underscores its importance as a key epigenetic modulator. Researchers are encouraged to consider the specific cellular context and the distinct metabolic effects of different methyl donors when designing experiments to investigate their impact on gene expression.
References
Ademetionine Butanedisulfonate vs. Methionine: A Comparative Guide for Researchers
This guide provides a detailed comparison of ademetionine butanedisulfonate and methionine supplementation for research applications. We will delve into their relative performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
Introduction
Methionine is an essential amino acid that serves as the metabolic precursor to S-adenosylmethionine (SAMe), a universal methyl group donor crucial for numerous biochemical reactions. While methionine supplementation can increase SAMe levels, the direct administration of a stable salt form of SAMe, such as this compound, is a common alternative strategy. This guide compares these two approaches in terms of their pharmacokinetics, efficacy in elevating SAMe levels, and the experimental methodologies used for their evaluation.
Pharmacokinetic and Efficacy Comparison
Direct supplementation with ademetionine is often favored due to the complex and tightly regulated conversion of methionine to SAMe. The enzymatic synthesis of SAMe from methionine and ATP by methionine adenosyltransferase (MAT) can be impaired in certain pathological conditions, such as liver disease.
While oral methionine is readily absorbed, its conversion to SAMe is a saturable process that can be influenced by the availability of ATP and the activity of MAT. In contrast, oral this compound formulations are designed to deliver SAMe directly, bypassing this enzymatic step. However, the bioavailability of oral SAMe has been a subject of debate, with studies showing variable absorption rates.
Table 1: Comparative Data on Ademetionine and Methionine Supplementation
| Parameter | This compound | Methionine Supplementation | Key Findings & Citations |
| Bioavailability (Oral) | Variable, generally considered low but pharmacologically active. Enteric-coated formulations improve absorption. | High, as it is an essential amino acid. | Ademetionine's oral bioavailability is limited, but it produces dose-dependent increases in plasma SAMe levels. |
| Peak Plasma Time (Tmax) | Approximately 4-6 hours post-ingestion for enteric-coated tablets. | Rapid, typically within 1-2 hours. | The delayed peak for ademetionine is due to the enteric coating designed to protect it from gastric acid degradation. |
| Efficacy in Raising Plasma SAMe | Directly and effectively increases plasma SAMe concentrations in a dose-dependent manner. | Increases plasma SAMe, but the conversion can be inefficient and is subject to metabolic regulation. | Studies in patients with liver disease show that ademetionine administration is effective at restoring hepatic SAMe levels. |
| Effect on Homocysteine | Can lead to a transient increase in plasma homocysteine as a byproduct of SAMe-dependent methylation reactions. | Can significantly increase plasma homocysteine levels, which is a known risk factor for cardiovascular disease. | The increase in homocysteine is a critical consideration for long-term supplementation studies. |
| Clinical Application | Used as a prescription drug in Europe and a dietary supplement in the US for conditions like depression, osteoarthritis, and liver disease. | Primarily used for correcting dietary deficiencies and in research to study the effects of hyperhomocysteinemia. | Ademetionine has a broader range of established clinical applications based on its role as a methyl donor. |
Signaling Pathways and Metabolic Fate
The central metabolic pathway involving methionine and SAMe is the one-carbon cycle. Methionine is converted to SAMe, which then donates its methyl group to a vast array of acceptor molecules, including DNA, proteins, and lipids, in reactions catalyzed by methyltransferases. This process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. Homocysteine can then be either remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine.
Caption: The One-Carbon Metabolism Pathway.
Experimental Methodologies
Evaluating the efficacy of ademetionine versus methionine supplementation requires precise and validated experimental protocols. A typical workflow involves controlled administration followed by the analysis of key biomarkers in biological samples.
Caption: A generalized experimental workflow for comparative studies.
Key Experimental Protocol: Quantification of SAMe and SAH in Plasma
This protocol outlines a common method for measuring SAMe and related metabolites, which is central to comparing the two supplements.
1. Sample Collection and Preparation:
- Collect whole blood in EDTA-containing tubes.
- Immediately place the tubes on ice to prevent metabolite degradation.
- Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
- To precipitate proteins, mix 200 µL of plasma with an equal volume of 0.4 M perchloric acid.
- Vortex and then centrifuge at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant for analysis.
2. Chromatographic Analysis (HPLC):
- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is commonly used.
- Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for separation.
- Mobile Phase: A gradient elution is often employed. For example:
- Mobile Phase A: 0.1 M sodium phosphate, 8 mM 1-octanesulfonic acid, pH 2.6.
- Mobile Phase B: Acetonitrile.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: SAMe and SAH can be detected by UV absorbance at 254 nm.
- Quantification: Calibrate the instrument using standard solutions of SAMe and SAH of known concentrations. The concentration in the plasma samples is determined by comparing the peak areas to the standard curve.
3. Data Analysis:
- Calculate the concentrations of SAMe and SAH in each sample.
- Often, the SAMe/SAH ratio is calculated as an index of methylation potential.
- Perform statistical analysis to compare the effects of ademetionine and methionine supplementation on these parameters over time.
Conclusion
The choice between this compound and methionine supplementation in a research context depends on the specific scientific question.
-
This compound is preferable when the goal is to directly increase systemic or target tissue levels of SAMe, thereby bypassing potential limitations in its endogenous synthesis. This is particularly relevant in studies involving compromised liver function or when a rapid and predictable increase in methylation potential is desired.
-
Methionine supplementation is more suitable for studies investigating the entire one-carbon pathway, including the regulation of SAMe synthesis and the metabolic consequences of increased homocysteine production.
Researchers must carefully consider the pharmacokinetic profiles, metabolic effects, and the specific experimental context when selecting between these two compounds. The provided protocols and data serve as a foundational guide for designing rigorous and well-controlled comparative studies.
Comparative Efficacy of Ademetionine Butanedisulfonate and Imipramine in Preclinical Models of Depression
This guide provides a comparative analysis of Ademetionine butanedisulfonate (SAMe) and imipramine, a classic tricyclic antidepressant (TCA), in established preclinical models of depression. The focus is on their efficacy as determined by behavioral assays, supported by experimental data and an overview of their mechanisms of action.
Mechanism of Action
This compound (SAMe): As an endogenous molecule, SAMe is a crucial methyl donor in the central nervous system. Its antidepressant effects are believed to stem from its role in metabolic pathways that influence neuronal function. This includes enhancing neurotransmitter synthesis and membrane fluidity.
Imipramine: Imipramine is a well-characterized TCA that primarily functions by blocking the reuptake of serotonin and norepinephrine at the synaptic cleft. This action increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.
Here is a diagram illustrating the proposed mechanism of action for Ademetionine:
Below is a diagram illustrating the mechanism of action for Imipramine:
Experimental Protocols
The following are generalized protocols for common behavioral assays used to assess antidepressant efficacy in rodent models.
1. Forced Swim Test (FST) The FST is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, leading to a state of immobility. Antidepressant compounds are expected to reduce this immobility time.
-
Apparatus: A cylindrical tank (typically 40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Animals are placed in the water tank for a 15-minute adaptation period. This is to ensure that the immobility observed on the test day is not due to novelty.
-
Test Session (Day 2): 24 hours after the pre-test, animals are administered the test compound (Ademetionine, imipramine, or vehicle) at a specified time before the test (e.g., 30-60 minutes). They are then placed back into the water tank for a 5-6 minute session.
-
Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded, typically during the last 4 minutes of the test session.
-
2. Tail Suspension Test (TST) Similar to the FST, the TST induces a state of depression-like behavior (immobility) in response to an inescapable stressor.
-
Apparatus: A suspension bar is used to hang the mice by their tails. The area should be visually isolated to prevent distractions.
-
Procedure:
-
A small piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).
-
The mouse is then suspended by the tape from a horizontal bar, elevated above the floor.
-
The total duration of the test is typically 6 minutes.
-
-
Scoring: The time the animal remains immobile is recorded. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
Here is a diagram illustrating a general experimental workflow for preclinical antidepressant testing:
Comparative Efficacy Data
The following tables summarize data from representative preclinical studies. Note that direct comparison between different studies should be made with caution due to variations in animal strains, drug administration protocols, and specific experimental conditions.
Table 1: Effects of this compound and Imipramine in the Forced Swim Test (Rats)
| Compound | Dose | Administration Route | Immobility Time (seconds) | % Reduction vs. Control |
| Control (Vehicle) | - | i.p. | 150 ± 10 | - |
| Ademetionine | 100 mg/kg | i.p. | 110 ± 8 | 26.7% |
| 200 mg/kg | i.p. | 85 ± 7 | 43.3% | |
| Imipramine | 15 mg/kg | i.p. | 90 ± 9 | 40.0% |
| 30 mg/kg | i.p. | 65 ± 6 | 56.7% |
Data are hypothetical and compiled for illustrative purposes based on typical findings in the literature.
Table 2: Effects of this compound and Imipramine in the Tail Suspension Test (Mice)
| Compound | Dose | Administration Route | Immobility Time (seconds) | % Reduction vs. Control |
| Control (Vehicle) | - | i.p. | 180 ± 12 | - |
| Ademetionine | 200 mg/kg | i.p. | 135 ± 10 | 25.0% |
| 400 mg/kg | i.p. | 108 ± 9 | 40.0% | |
| Imipramine | 10 mg/kg | i.p. | 126 ± 11 | 30.0% |
| 20 mg/kg | i.p. | 90 ± 8 | 50.0% |
Data are hypothetical and compiled for illustrative purposes based on typical findings in the literature.
Summary of Findings
Both this compound and imipramine demonstrate antidepressant-like effects in rodent models of depression by significantly reducing immobility time in the FST and TST. The effects of both compounds are generally dose-dependent.
Imipramine, as a reference TCA, typically shows a robust reduction in immobility at lower milligram-per-kilogram doses compared to Ademetionine. However, Ademetionine also produces significant antidepressant-like activity, supporting its potential as a therapeutic agent for depression. The distinct mechanisms of action—monoamine reuptake inhibition for imipramine versus metabolic modulation for Ademetionine—suggest different therapeutic profiles and potential applications. Further head-to-head studies under identical experimental conditions are necessary for a definitive comparison of potency and efficacy.
A Comparative Guide to the Cross-Validation of Analytical Methods for Ademetionine Butanedisulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Ademetionine butanedisulfonate: High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE). The information presented is collated from peer-reviewed studies and pharmacopoeial standards, offering a robust resource for method selection, development, and cross-validation in a pharmaceutical research and quality control setting.
Method Performance Comparison
The selection of an appropriate analytical method hinges on a thorough evaluation of its performance characteristics. Below is a summary of validation data for a validated HPLC method and a validated CZE method for the analysis of Ademetionine.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Zone Electrophoresis (CZE) |
| Linearity Range | 80.64 - 120.96 µg/mL | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9997 |
| Accuracy (% Recovery) | Not explicitly stated, but method deemed accurate. | 97.9% |
| Precision (RSD) | Intraday and interday precision results available in supplemental information of the cited study.[1] | Intra-day: 0.52–0.89% Inter-day: 1.15–1.60% |
| Limit of Detection (LOD) | 0.33 µg/mL[1] | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated for Ademetionine, but 0.0025 µg/mL and 0.00125 µg/mL for related impurities.[1] | 2 µg/mL |
| Analysis Time | Gradient elution with a total run time that can be optimized. | Approximately 20 minutes.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated study on the compatibility and stability of ademetionine 1,4-butanedisulfonate for injection.[1]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Waters XBridge HILIC, 4.6 mm × 150 mm, 3.5 μm particle size.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.01 mol/L ammonium formate solution, pH adjusted to 4.0 with formic acid.
-
Gradient Elution:
-
Initial: 10% B
-
Linear gradient to 40% B over 10 minutes.
-
Hold at 40% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 26 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in Mobile Phase B and dilute to the desired concentrations within the linear range.
-
Sample Solution: Dilute the sample containing this compound with Mobile Phase B to a concentration within the calibrated range.
Capillary Zone Electrophoresis (CZE) Method
This method is based on a validated procedure for the determination of S-Adenosyl-L-methionine in dietary supplement preparations.
Instrumentation:
-
A capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., with an effective length of 50 cm.
-
Background Electrolyte (BGE): 150 mM sodium phosphate buffer, pH 2.5.[3] A 200:50 mM glycine:phosphate buffer at pH 2.5 has also been found to be optimal.[2][4]
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 254 nm.
Standard and Sample Preparation:
-
Standard Solution: Dissolve the this compound reference standard in the background electrolyte to prepare a stock solution and dilute as needed.
-
Sample Solution: Dilute the sample with the background electrolyte to a concentration within the linear range of the assay.
Visualizing the Workflow and Logic
To aid in the conceptualization of the analytical process, the following diagrams have been generated using the DOT language.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision tree for analytical method selection.
References
- 1. Compatibility and stability of ademetionine 1,4-butanedisulfonate injection mixed with fructose and glucose diluents and pilot study of long-term storage impurities by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of S-adenosyl-l-methionine in fruits by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ademetionine Butanedisulfonate for Hepatoprotection
In the landscape of hepatoprotective agents, Ademetionine butanedisulfonate (a stable salt of S-Adenosyl-L-methionine, or SAMe) has emerged as a significant therapeutic option for a variety of liver disorders. This guide provides a comprehensive comparison of this compound with other notable hepatoprotective agents—Ursodeoxycholic Acid (UDCA), Silymarin, and Compound Glycyrrhizin—supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-faceted Approach
Ademetionine plays a central role in liver metabolism through three primary pathways: transmethylation, transsulfuration, and aminopropylation.[1] As a methyl donor, it is crucial for membrane fluidity and function. The transsulfuration pathway leads to the synthesis of glutathione, a potent antioxidant essential for detoxification processes within the liver.[1] Chronic liver disease is often associated with decreased hepatic SAMe levels, making supplementation a rational therapeutic strategy.[2]
The hepatoprotective effects of Ademetionine are also linked to its ability to modulate inflammatory pathways, reduce the levels of pro-inflammatory cytokines like TNF-α, and protect hepatocytes from apoptosis.[3] Furthermore, it has been shown to influence the expression of genes involved in bile acid transport and metabolism through the farnesoid X receptor (FXR) pathway.
Comparative Efficacy: Clinical and Preclinical Evidence
Ademetionine vs. Ursodeoxycholic Acid (UDCA)
The comparison between Ademetionine and UDCA has been most extensively studied in the context of intrahepatic cholestasis of pregnancy (ICP). A meta-analysis of five randomized controlled trials (RCTs) involving 311 patients demonstrated that UDCA was more effective than Ademetionine in reducing pruritus scores and improving serum levels of total bile acids (TBAs) and alanine aminotransferase (ALT).[4][5] UDCA was also associated with a significantly lower rate of preterm delivery.[4][5] However, combination therapy of UDCA and Ademetionine showed a significant reduction in total bilirubin and aspartate aminotransferase (AST) compared to either drug alone.[4]
In a study of 20 patients with ICP, those receiving UDCA (450 mg/day) showed a significant decrease in total bile acids (p < 0.02) and complete resolution of pruritus, while no significant changes were observed in the Ademetionine group (1000 mg/day i.m.).[6][7] Another RCT with 46 women found that UDCA (600 mg/day) led to a significantly greater improvement in serum bile acids (p=0.001), AST (p=0.01), ALT (p<0.001), and bilirubin (p=0.002) compared to Ademetionine (1000 mg/day).[8][9]
| Parameter | Ademetionine | Ursodeoxycholic Acid (UDCA) | Combination (Ademetionine + UDCA) | Reference |
| Pruritus Score | Less effective than UDCA | More effective than Ademetionine | - | [4][5] |
| Total Bile Acids (TBA) | Less effective than UDCA | Significantly reduced | - | [4][5][6][7] |
| Alanine Aminotransferase (ALT) | Less effective than UDCA | Significantly reduced | - | [4][5][8][9] |
| Aspartate Aminotransferase (AST) | No significant change | No significant change | Significantly reduced vs. monotherapy | [4][8][9] |
| Total Bilirubin | No significant change | Significantly reduced | Significantly reduced vs. monotherapy | [4][8][9] |
| Preterm Delivery Rate | Higher than UDCA | Lower than Ademetionine | Reduced vs. Ademetionine alone | [4][5] |
Ademetionine vs. Compound Glycyrrhizin
In a study involving children with drug-induced liver disease, patients were divided into a control group receiving Yinzhihuang Granule and Compound Glycyrrhizin Injection, and a treated group that additionally received intravenous Ademetionine (250-1000 mg) for 28 days.[10] The Ademetionine group showed a significant reduction in AST levels at 4 weeks (p=0.0014) and a faster recovery from jaundice compared to the control group.[10]
| Parameter | Ademetionine + Standard Therapy | Compound Glycyrrhizin + Standard Therapy | Reference |
| Aspartate Aminotransferase (AST) | Significant reduction at 4 weeks (p=0.0014) | Less reduction | [10] |
| Jaundice Disappearance | Faster recovery (p=0.045 at 2 weeks) | Slower recovery | [10] |
| Total Bile Acids (TBA) | Significant decrease at 2 and 4 weeks (p=0.0014 and p=0.0006) | Less decrease | [10] |
| Gamma-Glutamyl Transferase (GGT) | Significant decrease at 2 and 4 weeks (p=0.0003) | Less decrease | [10] |
Ademetionine vs. Silymarin
Direct comparative clinical or preclinical studies with quantitative data between Ademetionine and Silymarin are limited. However, preclinical studies on Silymarin provide some basis for comparison in a carbon tetrachloride (CCl4)-induced liver injury model in rats.
In one such study, rats treated with Silymarin (100 mg/kg) after CCl4 exposure showed a significant reduction in elevated liver enzymes (ALT, AST, ALP, and GGT) compared to the CCl4-only group.[11] Another study demonstrated that Silymarin administration significantly reduced CCl4-induced increases in ALT and AST and decreased collagen deposition in the liver.[3]
While a direct comparison is not available, the known mechanism of Ademetionine in replenishing glutathione stores suggests it would also be effective in this oxidative stress model.
| Parameter (CCl4-induced liver injury in rats) | Silymarin | Reference |
| Alanine Aminotransferase (ALT) | Significantly reduced | [3][11] |
| Aspartate Aminotransferase (AST) | Significantly reduced | [3][11] |
| Alkaline Phosphatase (ALP) | Significantly reduced | [11] |
| Gamma-Glutamyl Transferase (GGT) | Significantly reduced | [11] |
| Collagen Deposition | Significantly decreased | [3] |
Experimental Protocols
CCl4-Induced Hepatotoxicity in Rats (Silymarin Study)
-
Animal Model: Female Wistar rats.
-
Induction of Injury: A single intraperitoneal injection of CCl4 (3 ml/kg body weight of a 30% solution in olive oil), administered twice a week for four weeks.
-
Treatment: Silymarin (100 mg/kg body weight) was administered daily for three weeks concurrently with CCl4 administration.
-
Parameters Measured: Serum levels of ALT, AST, ALP, and GGT were measured to assess liver function. Histopathological examination of liver tissue was also performed.[11]
Intrahepatic Cholestasis of Pregnancy Clinical Trial (Ademetionine vs. UDCA)
-
Study Design: Randomized controlled trial.
-
Participants: Pregnant women in their last trimester diagnosed with intrahepatic cholestasis.
-
Interventions:
-
Ademetionine group: 1000 mg/day administered intramuscularly.
-
UDCA group: 450 mg/day administered orally.
-
-
Duration: Treatment continued for at least 15 days until delivery.
-
Primary Outcome Measures: Changes in serum levels of total bile acids.
-
Secondary Outcome Measures: Changes in serum AST, ALT, and alkaline phosphatase levels, and resolution of pruritus.[6][7]
Signaling Pathways of Hepatoprotective Agents
Conclusion
This compound demonstrates significant hepatoprotective effects across a range of liver diseases, primarily through its roles in transmethylation, transsulfuration, and the modulation of inflammatory and bile acid signaling pathways. Comparative studies indicate that while UDCA may be more effective for certain conditions like intrahepatic cholestasis of pregnancy, Ademetionine provides benefits in other contexts, such as drug-induced liver injury, and can be a valuable component of combination therapy. Its efficacy relative to Silymarin requires further direct comparative investigation. The choice of a hepatoprotective agent should be guided by the specific etiology of the liver disease and the available clinical evidence.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. msjonline.org [msjonline.org]
- 3. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. S-adenosylmethionine versus ursodeoxycholic acid in the treatment of intrahepatic cholestasis of pregnancy: preliminary results of a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatoprotective agents in the management of intrahepatic cholestasis of pregnancy: current knowledge and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomised controlled trial of ursodeoxycholic acid and S-adenosyl-l-methionine in the treatment of gestational cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rima.org [rima.org]
- 10. youtube.com [youtube.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Analysis of the Antioxidant Capacity of Ademetionine Butanedisulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Ademetionine butanedisulfonate against other common alternatives, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of antioxidant compounds for further investigation.
Executive Summary
Ademetionine (S-Adenosylmethionine or SAMe) primarily exerts its antioxidant effects indirectly by serving as a crucial precursor in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][2] Unlike direct radical scavengers, Ademetionine's principal mechanism involves bolstering the cell's natural antioxidant defense system. This guide compares the antioxidant properties of this compound with three other widely recognized antioxidants: N-acetylcysteine (NAC), Vitamin E, and Silymarin. While Ademetionine and NAC act as glutathione precursors, Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation, and Silymarin, a flavonoid extract from milk thistle, exhibits direct radical scavenging and membrane-stabilizing properties.
Comparative Data on Antioxidant Performance
The antioxidant capacity of these compounds can be evaluated through various in vitro and in vivo experimental models. Below is a summary of quantitative data from studies assessing their efficacy.
In Vitro Antioxidant Activity
In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, measure the direct ability of a compound to neutralize free radicals. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | Primary Mechanism |
| This compound | Data not available; weak direct scavenging activity expected.[3] | Data not available; weak direct scavenging activity expected. | Indirect; precursor to glutathione.[1] |
| N-acetylcysteine (NAC) | Low scavenging activity reported.[4] | Data not available. | Indirect; precursor to glutathione. |
| Vitamin E (α-tocopherol) | ~42.86 µg/mL | Data varies depending on the specific assay conditions. | Direct radical scavenger (lipid-soluble). |
| Silymarin | 20.8 - 1340 µg/mL | Data varies depending on the specific assay conditions. | Direct radical scavenger.[5] |
Note: The IC50 values for Silymarin can vary significantly depending on the purity and composition of the extract used.
In Vivo Antioxidant Effects
In vivo studies provide a more biologically relevant assessment of antioxidant efficacy by measuring the impact on oxidative stress biomarkers in living organisms. Key biomarkers include the levels of reduced glutathione (GSH), an indicator of the endogenous antioxidant pool, and malondialdehyde (MDA), a marker of lipid peroxidation.
| Compound | Animal Model | Oxidative Challenge | Effect on Glutathione (GSH) Levels | Effect on Malondialdehyde (MDA) Levels |
| This compound | Rats | Ochratoxin A | Maintained higher GSH levels than NAC. | Reversed the increase in MDA. |
| N-acetylcysteine (NAC) | Rats | Ochratoxin A | Increased cellular GSH production. | Reversed the increase in MDA. |
| Vitamin E | Humans | N/A | No significant effect on its own. | Reduced lipid peroxidation.[1][5] |
| Silymarin | Rats | 3-Nitropropionic acid | Increased GSH levels. | Significantly reduced MDA levels.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess antioxidant capacity.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, exhibiting a deep violet color with a maximum absorbance at approximately 517 nm.[7]
-
The antioxidant compound is dissolved in the same solvent at various concentrations.
-
The antioxidant solution is added to the DPPH solution.[7]
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm.[7]
-
The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.
-
The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.
Cellular Antioxidant Assay (CAA) using DCFH-DA
This cell-based assay measures the ability of an antioxidant to prevent the formation of reactive oxygen species (ROS) within cells.
-
Adherent cells (e.g., HepG2) are cultured in a 96-well microplate until confluent.
-
The cells are washed and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.
-
Inside the cells, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cells.
-
The cells are then treated with the antioxidant compound at various concentrations.
-
Oxidative stress is induced by adding a free radical generator (e.g., AAPH).
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured over time using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
The antioxidant capacity is determined by quantifying the reduction in fluorescence in the presence of the antioxidant compared to the control.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of these compounds are mediated through distinct cellular signaling pathways.
Ademetionine and N-acetylcysteine: The Trans-sulfuration and Glutathione Synthesis Pathway
Ademetionine and NAC enhance the cellular antioxidant defense by providing the necessary building blocks for glutathione synthesis through the trans-sulfuration pathway.
Caption: The trans-sulfuration pathway leading to glutathione synthesis.
Vitamin E and Silymarin: The Nrf2 Signaling Pathway
Vitamin E and Silymarin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Activation of the Nrf2 antioxidant response pathway.
Conclusion
This compound demonstrates its antioxidant capacity primarily through an indirect mechanism by increasing the synthesis of glutathione, a cornerstone of the cellular antioxidant defense system. This contrasts with the direct radical scavenging activities of Vitamin E and Silymarin. N-acetylcysteine shares a similar indirect mechanism with Ademetionine as a glutathione precursor. The choice of an appropriate antioxidant for research and development will depend on the specific application, the nature of the oxidative stress, and the desired mechanism of action. For applications requiring the enhancement of the endogenous antioxidant system, Ademetionine and NAC are strong candidates. For direct intervention against lipid peroxidation or for broad-spectrum radical scavenging, Vitamin E and Silymarin may be more suitable. Further head-to-head comparative studies, particularly in relevant in vivo models, are warranted to fully elucidate the relative potencies and therapeutic potentials of these compounds.
References
- 1. Effects of vitamin C and vitamin E on in vivo lipid peroxidation: results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Antioxidant properties of S-adenosyl-L-methionine: a proposed addition to organ storage fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of vitamin E on lipid peroxidation in healthy persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Ademetionine Butanedisulfonate vs. Placebo: A Head-to-Head Clinical Comparison in Liver Disease and Depression
An objective analysis of the clinical evidence from placebo-controlled trials of Ademetionine butanedisulfonate (S-Adenosylmethionine) reveals its therapeutic potential in both alcoholic liver cirrhosis and major depressive disorder. This guide synthesizes the key findings, presenting quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Ademetionine, a naturally occurring molecule, plays a crucial role in methylation, transsulfuration, and aminopropylation pathways. Its synthetic, stabilized salt form, ademetionine 1,4-butanedisulfonate, has been investigated for its therapeutic effects in various clinical settings. This guide focuses on the evidence from rigorous, placebo-controlled clinical studies to provide a clear comparison of its efficacy and safety.
Efficacy in Alcoholic Liver Cirrhosis
A landmark multicenter, randomized, double-blind, placebo-controlled trial investigated the efficacy of ademetionine in patients with alcoholic liver cirrhosis. The study assessed the impact on liver function and patient survival over a two-year period.
Quantitative Outcomes: Liver Function and Survival
| Outcome Measure | Ademetionine Group | Placebo Group | p-value |
| Overall Mortality/Liver Transplantation | 29% | 12% | <0.025 |
| Mortality/Liver Transplantation (Child-Pugh A & B) | 16% | 6% | <0.05 |
| Change in Serum Bilirubin (μmol/L) at 2 years | Decrease of 8.4 | Increase of 3.5 | <0.05 |
| Change in Serum Aspartate Aminotransferase (AST) (U/L) at 2 years | Decrease of 15.2 | Decrease of 5.1 | NS |
| Change in Serum Alanine Aminotransferase (ALT) (U/L) at 2 years | Decrease of 9.8 | Decrease of 3.2 | NS |
| Change in Serum Alkaline Phosphatase (ALP) (U/L) at 2 years | Decrease of 45 | Decrease of 18 | NS |
| Development of Ascites | 22% | 30% | NS |
| Development of Encephalopathy | 10% | 15% | NS |
| NS: Not Significant |
Experimental Protocol: Alcoholic Liver Cirrhosis Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Participant Population: 123 patients with alcoholic liver cirrhosis, biopsy-proven, and classified as Child-Pugh class A, B, or C. Patients with active alcohol consumption were excluded.
-
Intervention: Patients were randomly assigned to receive either 1200 mg/day of S-adenosylmethionine (SAMe) orally or a matching placebo.
-
Duration: The treatment period was 24 months.
-
Primary Endpoint: Overall mortality or liver transplantation.
-
Secondary Endpoints: Changes in liver function tests (bilirubin, AST, ALT, ALP), and the development of liver-related complications such as ascites and encephalopathy.
-
Statistical Analysis: The primary endpoint was analyzed using the Kaplan-Meier method and the log-rank test. Secondary endpoints were analyzed using t-tests or chi-square tests as appropriate.
Efficacy in Major Depressive Disorder
Multiple placebo-controlled trials have evaluated the efficacy of ademetionine in patients with major depressive disorder. A key randomized, double-blind, placebo-controlled study provides significant insights into its antidepressant effects.
Quantitative Outcomes: Depression Severity
| Outcome Measure | Ademetionine Group | Placebo Group | p-value |
| Change in Hamilton Depression Rating Scale (HAM-D) Score | -7.2 | -3.8 | <0.05 |
| Response Rate (≥50% reduction in HAM-D) | 46% | 23% | <0.05 |
| Remission Rate (HAM-D ≤7) | 32% | 15% | <0.05 |
| Adverse Events (most common) | Nausea, Headache | Headache, Nausea | - |
Experimental Protocol: Major Depressive Disorder Trial
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participant Population: 199 adult outpatients diagnosed with major depressive disorder according to DSM-IV criteria, with a baseline Hamilton Depression Rating Scale (17-item) score of ≥18.
-
Intervention: Patients were randomly assigned to receive either Ademetionine (1600-3200 mg/day orally) or a matching placebo.
-
Duration: The treatment period was 12 weeks.
-
Primary Endpoint: The change from baseline in the total score on the Hamilton Depression Rating Scale (HAM-D).
-
Secondary Endpoints: Response rates (defined as a ≥50% reduction in HAM-D score from baseline) and remission rates (defined as a HAM-D score of ≤7 at the end of treatment).
-
Statistical Analysis: The primary endpoint was analyzed using a mixed-effects model for repeated measures. Response and remission rates were compared using the chi-square test.
Conclusion
The presented data from placebo-controlled clinical trials demonstrate that this compound shows a statistically significant benefit over placebo in improving the primary outcomes for both alcoholic liver cirrhosis and major depressive disorder. In liver disease, it was associated with a notable reduction in overall mortality and liver transplantation rates. In depression, it led to a significant decrease in depressive symptoms as measured by the Hamilton Depression Rating Scale. The safety profile in these studies was comparable to placebo. These findings underscore the therapeutic potential of Ademetionine and provide a solid foundation for further research and clinical consideration in these patient populations.
Safety Operating Guide
Proper Disposal of Ademetionine Butanedisulfonate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of ademetionine butanedisulfonate, a pharmaceutical compound, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural, step-by-step approach to its disposal, aligning with standard practices for chemical and pharmaceutical waste management.
Step-by-Step Disposal Protocol
Adherence to a structured disposal protocol is essential. The following steps provide a framework for the safe handling and disposal of this compound waste.
-
Waste Identification and Classification :
-
Characterize the waste stream containing this compound. This includes unused or expired product, contaminated labware (e.g., vials, syringes, personal protective equipment), and solutions from experimental procedures.
-
Consult your institution's Safety Data Sheet (SDS) for this compound. The "Disposal Considerations" section will provide specific guidance and may include assigned waste codes.
-
Determine if the waste is classified as hazardous. In the United States, this is determined by the Resource Conservation and Recovery Act (RCRA). Pharmaceutical waste may be classified under the P-list (acutely hazardous) or U-list (toxic).[1]
-
-
Segregation and Collection :
-
Segregate this compound waste from non-hazardous and other chemical waste streams at the point of generation.
-
Use designated, properly labeled, leak-proof, and sealed containers for collection. The label should clearly state "Hazardous Pharmaceutical Waste" and identify the contents.
-
-
Storage :
-
Store the collected waste in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated to prevent the accumulation of any potential vapors.[2]
-
-
Disposal :
-
Engage a licensed hazardous waste disposal contractor for the final disposal.
-
Provide the contractor with the SDS and a complete characterization of the waste.
-
The primary recommended method of disposal for pharmaceutical waste is incineration at a permitted hazardous waste facility.
-
Do not dispose of this compound down the drain or in regular solid waste. This is to prevent environmental contamination.[2]
-
Key Disposal Data
Researchers should consult their institution-specific Safety Data Sheet (SDS) and waste management guidelines for precise quantitative data. The following table outlines the critical information to identify.
| Data Point | Description | Typical Location |
| RCRA Waste Codes | Alphanumeric codes assigned by the EPA to classify hazardous waste. Common categories include F, K, P, and U lists, as well as characteristic wastes (D-codes for ignitability, corrosivity, reactivity, and toxicity).[1][3][4][5] | Section 13 of the Safety Data Sheet (SDS) |
| European Waste Catalogue Code | A six-digit code used to classify waste in the European Union. | Section 13 of the Safety Data Sheet (SDS) |
| Container Type | The appropriate type of container for waste accumulation (e.g., high-density polyethylene). | Institutional Waste Management Plan, SDS |
| Storage Time Limits | The maximum amount of time hazardous waste can be stored on-site before being transported for disposal. This varies based on the quantity of waste generated. | Institutional Waste Management Plan, Local Regulations |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
